1-Isopropyl-3-(4-fluorophenyl)indole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-propan-2-ylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN/c1-12(2)19-11-16(13-7-9-14(18)10-8-13)15-5-3-4-6-17(15)19/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZJOIIBECYKAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239939 | |
| Record name | 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93957-49-4 | |
| Record name | 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93957-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093957494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole, 3-(4-fluorophenyl)-1-(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.995 | |
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| Record name | 3-(4-FLUOROPHENYL)-1-(1-METHYLETHYL)-1H-INDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81O8547A4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Isopropyl-3-(4-fluorophenyl)indole (CAS: 93957-49-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-3-(4-fluorophenyl)indole is a fluorinated heterocyclic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] This technical guide provides an in-depth overview of the core properties, synthesis, and known applications of this compound, with a particular focus on its role in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 93957-49-4 | [4] |
| Molecular Formula | C₁₇H₁₆FN | [4] |
| Molecular Weight | 253.32 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 96-98 °C | [5] |
| Purity | >97% | [4] |
| Synonyms | 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that is crucial for its use as a key intermediate in the production of pharmaceuticals like Fluvastatin.[3][4] The general synthetic route involves a Friedel-Crafts reaction followed by a Bischler-Möhlau indole synthesis.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-chloro-1-(4-fluorophenyl)ethanone
A Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) yields 2-chloro-1-(4-fluorophenyl)ethanone.
Step 2: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
The intermediate from Step 1 is then reacted with N-isopropylaniline. This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) at an elevated temperature.
Step 3: Cyclization to form this compound
The final step involves the cyclization of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. This is achieved by heating in the presence of a catalyst, such as zinc chloride (ZnCl₂), to yield the final product, this compound.[3]
Below is a visual representation of the synthetic workflow.
Caption: Synthetic workflow for this compound.
Biological Activity and Therapeutic Potential
While this compound is primarily recognized as a crucial intermediate in the synthesis of the HMG-CoA reductase inhibitor, Fluvastatin, the broader class of indole derivatives exhibits a wide spectrum of biological activities.[3][4][6]
Role as a Fluvastatin Intermediate
Fluvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[4] this compound forms the core indole structure of the Fluvastatin molecule. The subsequent synthetic steps involve the introduction of a side chain that mimics the structure of HMG-CoA, the substrate of the target enzyme. An improved manufacturing process for Fluvastatin has been developed that involves a one-pot synthesis from an aldehyde derivative of this compound, which increases the overall yield and reduces the number of solvents required.[7][8]
Broader Pharmacological Context of Indole Derivatives
The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[1][2] Research has shown that indole derivatives possess a range of pharmacological properties, including:
-
Anticancer Activity: Many indole derivatives have demonstrated potent anticancer effects by targeting various mechanisms, such as the inhibition of tubulin polymerization, protein kinases, and DNA topoisomerases.[1][9]
-
Anti-inflammatory Effects: Compounds containing the indole nucleus have been shown to modulate key inflammatory pathways, including the NF-κB and COX-2 signaling pathways.[9]
-
Antimicrobial Properties: Indole derivatives have been investigated for their antibacterial and antifungal activities, with some showing efficacy against multidrug-resistant strains.[6][9]
-
Central Nervous System (CNS) Activity: The indole structure is a key component of several neurotransmitters, and its derivatives have been explored for the treatment of various neurological and psychiatric disorders.[10]
The diverse biological activities of indole derivatives underscore the importance of compounds like this compound as versatile building blocks in the design and synthesis of novel therapeutic agents.
Signaling Pathways Associated with Indole Derivatives
Given the broad range of biological activities of indole derivatives, they are known to modulate several key signaling pathways implicated in various diseases. While specific studies on the direct interaction of this compound with these pathways are limited, the general class of indole compounds has been shown to be active.
One such pathway is the STING (Stimulator of Interferon Genes) pathway , which plays a crucial role in the innate immune response. Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases.[11] Novel indole derivatives have been designed and synthesized to act as inhibitors of STING, thereby modulating the production of interferons and other inflammatory mediators.[11]
The following diagram illustrates a simplified representation of the STING signaling pathway and the potential point of intervention for indole-based inhibitors.
Caption: General role of indole derivatives as STING pathway inhibitors.
Conclusion
This compound is a valuable synthetic intermediate, most notably in the production of the cholesterol-lowering drug Fluvastatin. While its own biological activity is not extensively documented, its indole core is a key pharmacophore in a vast array of biologically active molecules. For researchers and drug development professionals, this compound represents a versatile starting material for the synthesis of novel indole derivatives with potential therapeutic applications across various disease areas, including cancer, inflammation, and infectious diseases. Further investigation into the direct biological effects of this compound and its derivatives may unveil new pharmacological properties and therapeutic opportunities.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
- 4. ossila.com [ossila.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. rjpn.org [rjpn.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2010118757A1 - Improved process for the preparation of fluvastatin and salts thereof - Google Patents [patents.google.com]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropyl-3-(4-fluorophenyl)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-3-(4-fluorophenyl)indole is a synthetic indole derivative. The indole nucleus is a prominent scaffold in numerous pharmacologically active compounds. Notably, this particular derivative serves as a key intermediate in the synthesis of Fluvastatin, a competitive inhibitor of HMG-CoA reductase used for the treatment of hypercholesterolemia.[1] A thorough understanding of its physicochemical properties is therefore essential for its synthesis, formulation, and potential development of new therapeutic agents. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an illustrative representation of a relevant biological pathway.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆FN | [1][2][3] |
| Molecular Weight | 253.31 g/mol | [2] |
| Appearance | Off-White Crystalline Solid | - |
| Melting Point | 96-97 °C | [2] |
| Boiling Point (Predicted) | 389.6 ± 25.0 °C at 760 mmHg | [2] |
| XLogP3 (Computed) | 4.4 | - |
| Solubility | Data not available | |
| pKa | Data not available |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving a Friedel-Crafts acylation, followed by a condensation and subsequent cyclization.[4]
Step 1: Synthesis of 4-Fluoro phenacyl chloride A Friedel-Crafts condensation of fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) yields 4-Fluoro phenacyl chloride.[4]
Step 2: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone The resulting 4-Fluoro phenacyl chloride is then condensed with N-isopropylaniline in a suitable solvent like dimethylformamide (DMF).[4]
Step 3: Cyclization to 3-(4-fluorophenyl)-1-isopropyl-1H-indole The intermediate, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone, is cyclized using a catalyst such as zinc chloride (ZnCl₂) to yield the final product, 3-(4-fluorophenyl)-1-isopropyl-1H-indole.[4]
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
Procedure:
-
A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).
Determination of Boiling Point
The boiling point is determined for liquid compounds; however, a predicted value is provided for this compound as it is a solid at room temperature. The experimental determination for high-boiling point solids requires specialized equipment for distillation under reduced pressure to prevent decomposition.
Determination of Solubility (Shake-Flask Method)
The equilibrium solubility of a compound in a specific solvent is a fundamental property.
Apparatus:
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed vial.
-
The vials are placed on an orbital shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After shaking, the samples are allowed to stand to allow undissolved solid to settle.
-
Aliquots of the supernatant are carefully removed and centrifuged to separate any remaining suspended particles.
-
The concentration of the dissolved compound in the clear supernatant is then quantified using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
Determination of pKa (Potentiometric Titration)
The pKa value indicates the strength of an acid or base. For an indole derivative, the pKa of the indole nitrogen is of interest.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solutions of acid (e.g., HCl) and base (e.g., NaOH)
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.
-
The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed in the solution.
-
The solution is titrated with a standardized solution of a strong acid or base, added in small, precise increments from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated forms of the compound are equal.
Relevant Biological Pathway: HMG-CoA Reductase Inhibition
As a precursor to Fluvastatin, this compound is structurally related to a class of drugs that target the cholesterol biosynthesis pathway. Fluvastatin acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in this pathway.[5][6]
The inhibition of HMG-CoA reductase by Fluvastatin leads to a reduction in the endogenous synthesis of cholesterol in the liver. This, in turn, upregulates the expression of LDL receptors on hepatocytes, leading to increased clearance of LDL cholesterol from the bloodstream, thereby lowering the risk of cardiovascular diseases.[5]
Conclusion
This technical guide provides a detailed summary of the known physicochemical properties of this compound, along with standardized experimental protocols for their determination. The data and methodologies presented are intended to be a valuable resource for researchers and professionals involved in the synthesis, characterization, and development of indole-based compounds for pharmaceutical applications. The connection to the HMG-CoA reductase pathway highlights the pharmacological relevance of this molecular scaffold. Further experimental determination of properties such as solubility and pKa will be crucial for the continued development and optimization of derivatives based on this core structure.
References
- 1. ossila.com [ossila.com]
- 2. 3-(4-Fluorophenyl)-1-isopropyl-1H-indole CAS#: 93957-49-4 [m.chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
- 5. ClinPGx [clinpgx.org]
- 6. ClinPGx [clinpgx.org]
An In-Depth Technical Guide to the Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the production of Fluvastatin, a medication used to treat hypercholesterolemia.[1][2] This document details the multi-step synthetic pathway, including a critical Bischler-Möhlau-type indole synthesis, complete with experimental protocols, quantitative data, and a mechanistic exploration of the core cyclization step.
Synthetic Pathway Overview
The synthesis of this compound is a three-step process commencing with the Friedel-Crafts acylation of fluorobenzene. The resulting α-halo ketone undergoes a nucleophilic substitution with N-isopropylaniline. The final and core step is the zinc chloride-catalyzed intramolecular cyclization of the α-arylamino ketone intermediate to form the desired indole ring system.[1][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound and its precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | C₁₇H₁₈FNO | 271.33 | 78-80 | 78 |
| This compound | C₁₇H₁₆FN | 253.32 | 94-96 | 80 |
Experimental Protocols
Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
This procedure begins with the synthesis of 2-chloro-4'-fluoroacetophenone, which is then reacted with N-isopropylaniline.
Step 1: Synthesis of 2-chloro-4'-fluoroacetophenone
A Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride is performed in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][4]
Step 2: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
-
Dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled N,N-dimethylformamide (DMF).[3]
-
Heat the reaction mixture to approximately 100°C for 10-11 hours.[3]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Pour the cooled mixture into crushed ice with constant stirring.[3]
-
Filter the separated solid and recrystallize it from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.[3]
Synthesis of this compound
This step involves the cyclization of the previously synthesized α-arylamino ketone.
-
Dissolve 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mole) and zinc chloride (ZnCl₂) (0.43 moles) in a minimal amount of boiling ethyl alcohol.[3]
-
Reflux the mixture for 3-5 hours.[3]
-
Monitor the reaction's progress by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Pour the cooled reaction mixture into an excess of cold, dilute hydrochloric acid with continuous stirring.[3]
-
Filter the solid that separates out and recrystallize it from ethanol to yield pure this compound.[3]
Core Synthesis Mechanism: Bischler-Möhlau Indole Synthesis
The crucial step in this synthesis is the zinc chloride-catalyzed cyclization of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. This reaction proceeds via a Bischler-Möhlau indole synthesis mechanism. The Lewis acid, ZnCl₂, plays a critical role in facilitating the intramolecular cyclization.
The proposed mechanism is as follows:
-
Enolization: The ketone is in equilibrium with its enol tautomer. The Lewis acid (ZnCl₂) can coordinate to the carbonyl oxygen, promoting enolization.
-
Nucleophilic Attack: The electron-rich aromatic ring of the N-isopropylaniline moiety acts as a nucleophile and attacks the enol double bond in an intramolecular electrophilic aromatic substitution.
-
Dehydration and Aromatization: The resulting intermediate undergoes dehydration, followed by tautomerization to restore aromaticity, leading to the formation of the stable indole ring.
The following diagram illustrates the logical workflow of the synthesis.
The detailed mechanism of the core cyclization step is depicted below.
References
- 1. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 2. Frontiers | One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole via a Multi-Step Friedel-Crafts Based Approach
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and frequently cited method for the synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the production of pharmaceuticals such as Fluvastatin.[1][2] The synthesis is a multi-step process commencing with a Friedel-Crafts acylation, followed by a condensation and a final intramolecular cyclization. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
I. Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a three-step sequence, rather than a direct Friedel-Crafts reaction on a pre-formed indole ring. This strategy ensures high regioselectivity and good overall yields. The process begins with the Friedel-Crafts acylation of fluorobenzene, followed by the introduction of the N-isopropyl aniline moiety, and culminates in an acid-catalyzed intramolecular cyclization to form the desired indole structure.[1][3][4]
II. Quantitative Data Summary
The following tables summarize the key quantitative data for the intermediates and the final product in the synthesis of this compound.
Table 1: Intermediate Compound Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | C₁₇H₁₈FNO | 271.33 | 78-80 | 78 | [3] |
Table 2: Final Product Data
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |
| This compound | 93957-49-4 | C₁₇H₁₆FN | 253.32 | 94-96 | 80 | [3][5] |
III. Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
-
Initial Reaction: 2-chloro-4'-fluoroacetophenone and N-isopropylaniline are dissolved in a minimal amount of freshly distilled dimethylformamide (DMF).[3]
-
Heating: The reaction mixture is heated to approximately 100 °C for 10-11 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured over crushed ice with constant stirring.[3]
-
Isolation and Purification: The solid that separates is collected by filtration and recrystallized from ethanol to yield pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.[3]
Step 2: Synthesis of this compound
-
Reaction Setup: 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mol) and zinc chloride (ZnCl₂) (0.43 mol) are dissolved in the minimum required amount of boiling ethyl alcohol.[3]
-
Reflux: The reaction mixture is refluxed for 3-5 hours.[3] The progress of the reaction is monitored by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into an excess of cold, dilute hydrochloric acid with continuous stirring.[3]
-
Isolation and Purification: The solid product that forms is collected by filtration and recrystallized from ethanol to afford pure this compound.[3]
IV. Synthetic Workflow Visualization
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic workflow for this compound.
This guide provides a foundational understanding of the synthesis of this compound for professionals in the fields of chemical research and drug development. The outlined procedures and data are based on established scientific literature.
References
Technical Guide: Spectroscopic Characterization of 1-Isopropyl-3-(4-fluorophenyl)indole and a Key Derivative
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a summary of available spectroscopic data and experimental protocols. Extensive searches of publicly available scientific literature and databases did not yield specific experimental FT-IR, 1H NMR, and 13C NMR data for 1-Isopropyl-3-(4-fluorophenyl)indole. As an illustrative example, this guide presents the spectral data for a closely related derivative, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde , as reported in the literature.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry, notably as a key intermediate in the synthesis of fluvastatin, a cholesterol-lowering drug.[1][2] The structural elucidation and confirmation of such molecules are critically dependent on modern spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR), and Carbon-13 Nuclear Magnetic Resonance (13C NMR). This guide outlines the expected spectroscopic characteristics and provides detailed experimental protocols relevant to the analysis of this class of compounds.
Synthesis and Characterization Workflow
The synthesis of indole derivatives often involves a multi-step process, followed by purification and comprehensive spectroscopic characterization to confirm the structure and purity of the final product.
References
Unveiling the Structural Architecture of 1-Isopropyl-3-(4-fluorophenyl)indole and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-3-(4-fluorophenyl)indole serves as a crucial scaffold in medicinal chemistry, notably as a key precursor to Fluvastatin, a widely prescribed synthetic statin.[1] Understanding the three-dimensional arrangement of this and related molecules is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. While the crystal structure of this compound in its isolated form is not publicly available in the current body of scientific literature, crystallographic data for several of its key derivatives provide invaluable insights into its molecular geometry and intermolecular interactions. This technical guide presents a comprehensive overview of the synthesis of this compound and a detailed analysis of the crystal structures of two of its important derivatives: (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde and 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one.
Synthesis of this compound
The synthesis of the title compound, this compound, is a multi-step process that begins with the Friedel-Crafts condensation of fluorobenzene. The general synthetic pathway is outlined below.
Experimental Protocol: Synthesis of this compound
The synthesis is typically carried out in three main steps:
-
Synthesis of 4-Fluoro phenacyl chloride: This initial step involves the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride using aluminum chloride (AlCl₃) as a catalyst.
-
Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone: The resulting 4-Fluoro phenacyl chloride is then condensed with N-isopropylaniline in a solvent such as dimethylformamide (DMF).[2]
-
Cyclization to form 3-(4-fluorophenyl)-1-isopropyl-1H-indole: The final step is an intramolecular cyclization of the ethanone derivative, which is facilitated by a catalyst like zinc chloride (ZnCl₂).[2] The resulting solid is then typically purified by recrystallization from ethanol.
Crystal Structure Analysis of Key Derivatives
Due to the absence of published crystallographic data for this compound, this section focuses on the detailed structural analysis of two well-characterized derivatives. The data presented here offers the most accurate available representation of the conformational preferences and geometric parameters of the this compound moiety.
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde
This compound is a key intermediate in the synthesis of Fluvastatin.[2][3] Its crystal structure provides direct insight into the geometry of the core indole system.
| Parameter | Value |
| Chemical Formula | C₂₀H₁₈FNO |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 12.4637(4) |
| b (Å) | 9.9386(3) |
| c (Å) | 13.0272(3) |
| Volume (ų) | 1613.70(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.265 |
| Dihedral Angle (Indole-Phenyl) | 111.5(3)° |
Table 1: Crystal data and structure refinement parameters for (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde.[3]
Single crystals of the acrylaldehyde derivative suitable for X-ray diffraction were grown by the slow evaporation of a dilute solution of the compound in chloroform at room temperature.[2][3] High-resolution X-ray diffraction data were collected on a Bruker SMART APEX2 CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at ambient temperature.[3] The structure was solved and refined using the Bruker SHELXTL software package.[3]
3-{5-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one Ethanol Monosolvate
This more complex derivative incorporates the this compound core into a larger heterocyclic system. Its crystal structure reveals details about potential intermolecular interactions.
| Parameter | Value |
| Chemical Formula | C₂₈H₂₃FN₄O · C₂H₆O |
| Dihedral Angle (Indole-Phenyl) | 40.74(8)° |
| Dihedral Angle (Indole-Indolin-2-one) | 57.30(7)° |
| Dihedral Angle (Pyrazole-Indole) | 85.33(9)° |
| Dihedral Angle (Pyrazole-Indolin-2-one) | 84.16(10)° |
Table 2: Key dihedral angles in 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one.[4]
In the crystal structure of this derivative, the pyrazole ring is nearly perpendicular to both the indole and indolin-2-one rings.[4] The crystal packing is characterized by N—H⋯O and O—H⋯O hydrogen bonds, which form inversion dimers.[4] Furthermore, π–π stacking interactions are observed between adjacent indolin-2-one rings, with an interplanar spacing of 3.599(2) Å.[4]
The synthesis of this derivative involves the refluxing of a methanolic solution of 3-(3-(4-fluorophenyl)-1-isopropylindolin-2-yl)acrylaldehyde and 3-hydrazonoindolin-2-one with a catalytic amount of concentrated hydrochloric acid.[4] Single crystals were obtained by the slow evaporation of a solution in a chloroform-ethanol (1:1) mixture.[4]
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, the detailed crystallographic analyses of its key derivatives provide a robust framework for understanding its structural and conformational properties. The data presented herein, including key geometric parameters and intermolecular interactions, offer valuable guidance for researchers in the fields of medicinal chemistry and drug development. The experimental protocols detailed in this guide provide a clear pathway for the synthesis and crystallization of these and related compounds, facilitating further research into this important class of molecules. Future studies focused on obtaining single crystals of the parent this compound are warranted to provide a complete and unambiguous picture of its solid-state structure.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
- 3. scirp.org [scirp.org]
- 4. Crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Fluorination on the Non-Linear Optical Properties of Indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the non-linear optical (NLO) properties of fluorinated indole derivatives. The introduction of fluorine atoms into the indole scaffold can significantly modulate its electronic and optical characteristics, leading to enhanced NLO responses. This document outlines the theoretical basis for these enhancements, summarizes key quantitative data from computational and experimental studies, provides detailed experimental protocols for NLO characterization, and visualizes essential concepts and workflows.
Core Concepts: Enhancing Non-Linear Optical Properties
The NLO response of organic molecules, such as indole derivatives, is primarily governed by their molecular hyperpolarizability. This property is significantly influenced by the molecule's electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system (a "push-pull" architecture). This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source, which is the fundamental origin of the NLO effect.[1]
Fluorine, being the most electronegative element, acts as a potent electron-withdrawing group. When incorporated into the indole ring system, it can enhance the "pull" character of the acceptor end of the molecule, thereby increasing the efficiency of ICT and leading to larger hyperpolarizabilities. The position and number of fluorine substituents can be strategically varied to fine-tune the NLO properties.[2]
Quantitative Non-Linear Optical Data
The following tables summarize key second-order (β) and third-order (γ, χ⁽³⁾) NLO properties of representative fluorinated organic molecules and indole derivatives from computational and experimental studies. Direct experimental data for a wide range of fluorinated indole derivatives is an emerging area of research; therefore, data from closely related structures and computational studies are included to provide a comparative landscape.
Table 1: Second-Order NLO Properties of Fluorinated Chromophores (Computational)
| Compound/Derivative Class | Method | First Hyperpolarizability (β) (esu) | Reference |
| Fluorinated Aniline Derivatives | DFT | 13.16 × 10⁻²⁷ | [3] |
| D-π-A Oxygen-Containing Chromophores | DFT | 11.22 × 10⁻²⁷ | |
| Indole-7-carboxyldehyde | DFT | 3.96 × 10⁻³⁰ | |
| Push-pull tetrazoles | DFT | 32.3 × 10⁻³⁰ (for p-nitroaniline ref.) |
Table 2: Third-Order NLO Properties of Fluorinated and Related Organic Materials (Experimental & Computational)
| Material | Technique | Wavelength (nm) | Nonlinear Refractive Index (n₂) (m²/W) | Nonlinear Absorption (β) (m/W) | Third-Order Susceptibility (χ⁽³⁾) or Second Hyperpolarizability (γ) | Reference |
| Benzene Derivatives with F atoms | Z-scan | - | 2.5 × 10⁻¹² | - | - | [2] |
| In₂O₃:F Thin Film | THG | - | - | - | χ⁽³⁾ = 1.98 × 10⁻¹¹ esu | |
| Diformyltriphenylamine Chalcones | Z-scan | 637 | - | - | - | [4] |
| Dihydroindolo[3,2-b]indole-based Cyclophane | DFT | - | - | - | γ = 3.43 × 10⁵ - 5.62 × 10⁵ a.u. | [5] |
Experimental Protocols
Accurate characterization of the NLO properties of fluorinated indole derivatives requires specialized experimental techniques. The most common methods for determining second and third-order NLO properties are Hyper-Rayleigh Scattering (HRS) and the Z-scan technique, respectively.
Z-Scan Technique for Third-Order NLO Characterization
The Z-scan technique is a single-beam method used to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).
Experimental Workflow:
Methodology:
-
Sample Preparation: Dissolve the fluorinated indole derivative in a high-purity solvent (e.g., chloroform, THF) to a known concentration. The solution should be optically clear and free of scattering particles.
-
Optical Setup:
-
A high-power pulsed laser beam (e.g., from a Q-switched Nd:YAG laser) is spatially filtered to produce a Gaussian (TEM₀₀) beam profile.
-
The beam is focused by a lens, and the sample, held in a cuvette of known path length (typically 1-2 mm), is mounted on a computer-controlled translation stage that moves it along the beam propagation axis (z-axis).
-
A photodetector is placed in the far field to measure the transmitted intensity.
-
-
Closed-Aperture Z-scan (for n₂):
-
An aperture is placed before the detector to block the outer part of the beam.
-
The sample is translated from a position far before the focal point to a position far after it.
-
If the material has a positive n₂ (self-focusing), the transmittance will first decrease and then increase as the sample passes through the focus. The opposite is observed for a negative n₂ (self-defocusing).
-
The difference between the peak and valley transmittance is proportional to the magnitude of n₂.
-
-
Open-Aperture Z-scan (for β):
-
The aperture is removed, so the detector collects all the transmitted light.
-
The measurement is repeated. Any change in transmittance is now solely due to nonlinear absorption (e.g., two-photon absorption). A decrease in transmittance at the focal point indicates reverse saturable absorption.
-
-
Data Analysis: The obtained transmittance curves are fitted to theoretical models to extract the values of n₂ and β. The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can then be calculated from these values.
Hyper-Rayleigh Scattering (HRS) for Second-Order NLO Characterization
HRS is used to measure the first hyperpolarizability (β) of molecules in solution. It relies on the detection of incoherently scattered second-harmonic light generated by the random orientation of molecules.
Experimental Workflow:
Methodology:
-
Sample Preparation: Prepare a series of solutions of the fluorinated indole derivative in a suitable solvent at different concentrations. The solvent should have a known, and preferably small, hyperpolarizability. Solutions should be filtered to remove dust.[6]
-
Optical Setup:
-
An intense, pulsed laser beam (e.g., from a Ti:Sapphire laser) is focused into the sample cuvette.
-
Scattered light is collected at a 90° angle to the incident beam path to minimize detection of the fundamental beam.
-
A collection lens directs the scattered light through a bandpass filter that only transmits the second-harmonic frequency (2ω).
-
A monochromator can be used for spectral analysis to distinguish the HRS signal from multi-photon fluorescence.[6]
-
A highly sensitive detector, such as a photomultiplier tube (PMT), is used for photon counting.
-
-
Measurement:
-
The intensity of the second-harmonic scattered light (I₂ω) is measured for the pure solvent and for each of the prepared solutions.
-
The intensity of the HRS signal is proportional to the square of the incident laser intensity (Iω) and to the concentration of the scattering molecules.
-
-
Data Analysis:
-
A plot of the HRS signal intensity as a function of the solute concentration is generated.
-
The first hyperpolarizability (β) of the solute molecule is determined from the slope of this plot, using the known β value of the solvent as a reference (internal calibration method).
-
Conclusion and Future Outlook
The strategic incorporation of fluorine into indole derivatives presents a promising avenue for the development of advanced organic NLO materials. Computational studies consistently predict significant enhancements in hyperpolarizability upon fluorination, a trend supported by experimental data on related molecular systems. The push-pull electronic framework is a critical design element, and the potent electron-withdrawing nature of fluorine serves to amplify the NLO response.
While this guide provides a foundational understanding and practical methodologies, further experimental research is necessary to build a comprehensive database of the NLO properties of a wide array of specifically designed fluorinated indole derivatives. Such data will be invaluable for establishing more precise structure-property relationships and for guiding the rational design of next-generation materials for applications in photonics, optical data storage, and bio-imaging.
References
- 1. mdpi.com [mdpi.com]
- 2. Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of donor-acceptor chromophores for unidirectional electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Third-order nonlinear optical properties of π-stacked donor–acceptor cyclophanes: a DFT investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. physics.unlv.edu [physics.unlv.edu]
The Crucial Role of 1-Isopropyl-3-(4-fluorophenyl)indole in Fluvastatin Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluvastatin, a fully synthetic cholesterol-lowering agent, is a member of the statin class of drugs that competitively inhibit HMG-CoA reductase. The synthesis of this complex molecule relies on the strategic construction of its core heterocyclic structure, the indole ring system. This technical guide delves into the pivotal role of the key intermediate, 1-Isopropyl-3-(4-fluorophenyl)indole, in the synthesis of Fluvastatin. We will explore the detailed synthetic pathways leading to this intermediate, its subsequent elaboration to form the Fluvastatin side chain, and an improved, more efficient manufacturing process. This guide will provide a comprehensive overview with detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in the field of drug development and manufacturing.
Introduction
Fluvastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1][2] Its molecular structure features a unique fluorinated phenyl-substituted indole core linked to a 3,5-dihydroxy-6-heptenoic acid side chain. The synthesis of Fluvastatin, therefore, can be conceptually divided into the formation of the indole nucleus and the stereoselective construction of the side chain. The compound this compound serves as the cornerstone of the Fluvastatin molecule, providing the essential indole framework.[3] This guide will elucidate the critical steps involved in its synthesis and its transformation into the final active pharmaceutical ingredient (API).
Synthesis of the Key Intermediate: this compound
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The general approach involves the formation of an α-amino ketone which is then cyclized to form the indole ring.
Synthesis Pathway
The synthesis commences with a Friedel-Crafts acylation of fluorobenzene, followed by condensation with N-isopropylaniline and subsequent intramolecular cyclization.[4]
Caption: Synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone [5]
-
To a solution of 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimum amount of freshly distilled dimethylformamide (DMF), the mixture is heated to approximately 100°C for 10-11 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then poured over crushed ice with constant stirring.
-
The separated solid is filtered and recrystallized from ethanol to yield pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.
Step 2: Synthesis of this compound [5]
-
1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mol) and zinc chloride (ZnCl2) (0.43 mol) are dissolved in a minimum amount of boiling ethyl alcohol.
-
The mixture is refluxed for 3-5 hours, with the reaction progress monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into an excess of cold dilute hydrochloric acid with constant stirring.
-
The resulting solid is filtered and recrystallized from ethanol to afford pure this compound.
Elaboration of the Indole Core to Fluvastatin
With the core indole structure in hand, the next phase of the synthesis focuses on the introduction and stereoselective construction of the heptenoic acid side chain.
Vilsmeier-Haack Formylation
A crucial step in functionalizing the indole core is the Vilsmeier-Haack reaction, which introduces a formyl group at the C2 position of the indole ring.[6][7]
Experimental Protocol: Synthesis of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde [5]
-
A solution of phosphorus oxychloride (POCl3) (2.5 equiv) in acetonitrile (CH3CN) is cooled to -5°C.
-
Crude 3-(N-Methyl-N-phenylamino)acrolein (MPAA) (2.1 equiv) in CH3CN is added over 45 minutes, maintaining the internal temperature at 5-7°C.
-
The mixture is stirred at 5-7°C for 10 minutes, followed by the addition of this compound (1 equiv) over 10 minutes.
-
The reaction is then heated to reflux (83°C) for 3 hours.
-
After cooling to 22°C, water is slowly added, and the mixture is stirred and heated.
-
The separated solid product, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde, is collected by vacuum filtration.
Construction of the Side Chain and Stereoselective Reduction
The acrylaldehyde intermediate serves as the electrophile for the construction of the full side chain via an aldol-type condensation with a protected acetoacetate derivative. The subsequent diastereoselective reduction of the resulting β-ketoester is a critical step to establish the desired syn-1,3-diol stereochemistry.
Caption: Construction of the Fluvastatin side chain.
Experimental Protocol: Diastereoselective Reduction [8]
-
The β-ketoester intermediate, (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester, is treated with methoxydiethylborane (Et2BOMe).
-
The resulting complex is then reduced with sodium borohydride (NaBH4). This method has been shown to produce a high syn to anti diastereomeric ratio.
Final Saponification
The final step in the synthesis is the hydrolysis of the ester group to yield the sodium salt of Fluvastatin.
Experimental Protocol: Saponification [9]
-
The Fluvastatin methyl ester is dissolved in a mixture of acetone and water.
-
Sodium hydroxide is added, and the mixture is heated to around 60-65°C for approximately 4 hours.
-
After cooling, the solid Fluvastatin sodium is isolated by filtration.
Improved Manufacturing Process: A "One-Pot" Approach
Novartis has developed an improved manufacturing process that involves a "one-pot" synthesis, which increases the overall yield by 25% and reduces the number of required solvents.[10] This streamlined process combines the condensation and reduction steps without isolating the intermediate keto-ester.
A patent from Novartis describes a one-pot process for the large-scale production of Fluvastatin with high yield and purity.[2] The diastereoselective reduction of the tert-butyl ester intermediate is carried out using a dialkylalkoxy borane and sodium borohydride, which results in a high syn-diol to anti-diastereomer ratio.[2]
Quantitative Data Summary
The following table summarizes the reported yields and other quantitative data for the key steps in the synthesis of Fluvastatin.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity/Diastereomeric Ratio | Reference |
| Synthesis of 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | 2-Chloro-4'-fluoroacetophenone, N-Isopropylaniline | 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | DMF, ~100°C | 78 | - | [5] |
| Synthesis of this compound | 1-(4-Fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | This compound | ZnCl2, Ethanol, reflux | 80 | >97% | [5][6] |
| Vilsmeier-Haack Reaction | This compound | (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde | POCl3, MPAA, CH3CN, reflux | 75 | - | [5] |
| Diastereoselective Reduction (Methyl Ester) | (E)-7-[...]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester | Fluvastatin methyl ester | Et2BOMe, NaBH4 | 90 | syn:anti = 98:2 | [8] |
| Enantioselective Synthesis and Recrystallization | Aldehyde and Diketene | (+)- and (-)-Fluvastatin | Ti(O-i-Pr)4, chiral Schiff base, then reduction and saponification | - | >99.9% ee | [11] |
| Saponification (Methyl Ester) | Fluvastatin methyl ester | Fluvastatin Sodium | NaOH, Acetone/Water, 60-65°C | 91-92 | >99% | [9] |
Conclusion
The synthesis of Fluvastatin is a testament to the strategic application of organic chemistry principles. At the heart of this synthesis lies the formation of the key intermediate, this compound. This guide has provided a detailed technical overview of the synthesis of this crucial building block and its subsequent elaboration into the final Fluvastatin drug substance. The experimental protocols and quantitative data presented herein offer valuable insights for researchers and professionals involved in the development and manufacturing of this important therapeutic agent. The evolution of the synthetic route, including the development of a more efficient "one-pot" process, highlights the continuous drive for improvement in pharmaceutical manufacturing, aiming for higher yields, purity, and sustainability.
References
- 1. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
- 2. WO2010118757A1 - Improved process for the preparation of fluvastatin and salts thereof - Google Patents [patents.google.com]
- 3. scirp.org [scirp.org]
- 4. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
- 5. rsc.org [rsc.org]
- 6. ossila.com [ossila.com]
- 7. Saponification-Typical procedures - operachem [operachem.com]
- 8. EP1634870A1 - Process and intermediates for the selective synthesis of Fluvastatin - Google Patents [patents.google.com]
- 9. CN101250153B - Technique for preparing fluvastatin sodium crystal system - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
1-Isopropyl-3-(4-fluorophenyl)indole molecular weight and formula
An In-depth Technical Guide on 1-Isopropyl-3-(4-fluorophenyl)indole
This guide provides a comprehensive overview of the chemical properties and synthesis of this compound, a fluorinated heterocyclic building block. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This molecule serves as a key intermediate in the synthesis of various active pharmaceutical ingredients, most notably Fluvastatin, a drug used for treating hypercholesterolemia[1][2].
Molecular Properties
The fundamental molecular details of this compound are summarized below.
| Property | Value | References |
| Molecular Formula | C17H16FN | [1][3][4][5][6][7] |
| Molecular Weight | 253.31 g/mol | [4][6][7] |
| CAS Number | 93957-49-4 | [3][4][5] |
| Appearance | Off-White Crystalline Solid | [6] |
| Melting Point | 94-96 °C | [8] |
| Purity | ≥97% | [1][3][5] |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process involving the condensation of 2-chloro-4'-fluoroacetophenone with N-isopropylaniline, followed by cyclization.
Experimental Methodology
Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
-
Dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled dimethylformamide (DMF)[8].
-
Heat the reaction mixture to approximately 100 °C for 10-11 hours[8].
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC)[8].
-
Upon completion, cool the reaction mixture to room temperature[8].
-
Pour the cooled mixture into crushed ice with constant stirring to precipitate the product[8].
-
Filter the separated solid and recrystallize it from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone[8]. The reported yield for this step is 78%, with a melting point of 78-80 °C[8].
Step 2: Cyclization to 3-(4-fluorophenyl)-1-isopropyl-1H-indole
-
Dissolve the product from Step 1 (1 mole) and zinc chloride (ZnCl2) (0.43 mole) in the minimum required amount of boiling ethyl alcohol[8].
-
Reflux the mixture for 3-5 hours[8].
-
Monitor the reaction's progress via TLC[8].
-
After the reaction is complete, cool the mixture to room temperature[8].
-
Pour the cooled reaction mixture into an excess of cold, dilute hydrochloric acid while stirring continuously[8].
-
Filter the resulting solid precipitate and recrystallize it from ethanol to yield pure 3-(4-fluorophenyl)-1-isopropyl-1H-indole[8]. This final step has a reported yield of 80% and a melting point of 94-96 °C[8].
Synthesis Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
References
- 1. ossila.com [ossila.com]
- 2. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
- 3. calpaclab.com [calpaclab.com]
- 4. 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole | C17H16FN | CID 736229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. echemi.com [echemi.com]
- 7. CAS 93957-49-4 | 3-(4-Fluorophenyl)-1-isopropyl-1H-indole - Synblock [synblock.com]
- 8. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the synthesis of pharmaceuticals such as Fluvastatin, a drug used to treat hypercholesterolemia.[1][2] The synthesis is based on a modified Fischer indole synthesis approach.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of the target compound.
| Step | Intermediate/Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | C₁₇H₁₈FNO | 271.33 | 78% | 78-80 |
| 2 | This compound | C₁₇H₁₆FN | 253.32 | 80% | 94-96[3][4] |
Experimental Protocols
This synthesis is a two-step process starting from 2-chloro-4'-fluoroacetophenone and N-isopropylaniline.
Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
This step involves the condensation of 2-chloro-4'-fluoroacetophenone with N-isopropylaniline.
-
Materials and Reagents:
-
2-chloro-4'-fluoroacetophenone
-
N-isopropylaniline
-
Dimethylformamide (DMF), freshly distilled
-
Ethanol
-
Crushed ice
-
Water
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beaker
-
Buchner funnel and flask
-
Filter paper
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) apparatus
-
-
Procedure:
-
Dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled DMF in a round-bottom flask.
-
Heat the reaction mixture to approximately 100 °C for 10-11 hours.[3]
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice with constant stirring.
-
Filter the separated solid using a Buchner funnel and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.[3]
-
Dry the purified product and determine its melting point and yield. The expected yield is approximately 78% with a melting point of 78-80 °C.[3]
-
Step 2: Synthesis of this compound
This step involves the acid-catalyzed cyclization of the intermediate product from Step 1.
-
Materials and Reagents:
-
1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
-
Zinc chloride (ZnCl₂)
-
Ethyl alcohol (boiling)
-
Dilute hydrochloric acid (cold)
-
Ethanol
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beaker
-
Buchner funnel and flask
-
Filter paper
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) apparatus
-
-
Procedure:
-
Dissolve 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mol) and ZnCl₂ (0.43 mol) in the minimum amount of boiling ethyl alcohol in a round-bottom flask.[3]
-
Reflux the mixture for 3-5 hours.[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into an excess of cold, dilute hydrochloric acid with constant stirring.[3]
-
Filter the separated solid product using a Buchner funnel.
-
Recrystallize the crude product from ethanol to yield pure 3-(4-fluorophenyl)-1-isopropyl-1H-indole.[3]
-
Dry the final product and determine its melting point and yield. The expected yield is 80% with a melting point of 94-96 °C.[3]
-
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Two-step synthesis of this compound.
References
Application Note and Protocol for the Purification of 1-Isopropyl-3-(4-fluorophenyl)indole by Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the synthesis of pharmaceuticals such as Fluvastatin, via single-solvent recrystallization.[1][2][3] The described methodology utilizes ethanol as the recrystallization solvent to effectively remove impurities remaining from the synthesis, yielding a product of high purity. This document includes a comprehensive experimental protocol, a table summarizing the expected quantitative data, and a workflow diagram for clarity.
Introduction
This compound is a crucial building block in the development of various therapeutic agents. The purity of this intermediate is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Synthesis of this indole derivative can result in various impurities, including unreacted starting materials and byproducts. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[4] The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. This protocol details a reliable method for the purification of this compound using ethanol.
Materials and Methods
2.1. Materials
-
Crude this compound
-
Ethanol (95% or absolute)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, graduated cylinders)
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
2.2. Analytical Method for Purity Determination
The purity of this compound before and after recrystallization can be determined by High-Performance Liquid Chromatography (HPLC). A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer, with UV detection. The percentage purity is calculated based on the area of the main peak relative to the total peak area.
Experimental Protocol
3.1. Solvent Selection
Ethanol is a suitable solvent for the recrystallization of this compound due to the compound's good solubility at elevated temperatures and lower solubility at cooler temperatures. This differential solubility allows for efficient crystal formation upon cooling, while many common impurities remain in the solution.
3.2. Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of an appropriate size. For every 1 gram of crude material, add approximately 4-5 mL of ethanol. Add a magnetic stir bar to the flask.
-
Heating: Gently heat the mixture with stirring using a heating mantle or a hot water bath. Bring the solvent to a gentle boil. Continue to add small portions of hot ethanol until all the solid has dissolved, aiming to use the minimum amount of solvent necessary to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling phase to promote the formation of large, pure crystals.
-
Further Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for at least one hour to maximize the yield of the purified product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. It is recommended to perform this wash two to three times.
-
Drying: Dry the purified crystals under vacuum or in a desiccator until a constant weight is achieved.
Data Presentation
The following table summarizes the expected quantitative data from the purification of this compound by recrystallization.
| Parameter | Crude Product | Purified Product |
| Appearance | Off-white to yellowish solid | White to off-white crystalline solid |
| Purity (by HPLC) | ~90-95% | >99% |
| Melting Point | 92-98 °C | 94-96 °C or 129-130 °C (polymorphic forms may exist)[5] |
| Typical Yield | N/A | 75-85% |
| Recrystallization Solvent | N/A | Ethanol (95%) |
| Solvent to Crude Ratio | N/A | ~4-5 mL/g |
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Logical relationship of recrystallization parameters.
Conclusion
The protocol described in this application note provides an effective and reproducible method for the purification of this compound by recrystallization from ethanol. This procedure is suitable for researchers in academic and industrial settings, particularly in the field of drug development, to obtain high-purity material essential for subsequent synthetic steps and biological evaluation. The use of standard laboratory equipment and a common solvent makes this protocol accessible and cost-effective.
References
- 1. ossila.com [ossila.com]
- 2. scirp.org [scirp.org]
- 3. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
- 4. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for the Analytical Characterization of 1-Isopropyl-3-(4-fluorophenyl)indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the synthesis of various pharmaceutically active compounds.[1] The following protocols are designed to ensure accurate and reproducible results for the identification, purity assessment, and structural elucidation of this compound.
Overview of Analytical Strategy
The characterization of this compound involves a multi-technique approach to confirm its identity, purity, and structure. The general workflow for this process is outlined below.
Caption: Figure 1. General Analytical Workflow
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of the compound and for quantitative analysis. A reverse-phase HPLC method is generally suitable.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is recommended.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
-
Data Analysis: The purity is determined by the peak area percentage of the main component.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on the specific gradient program, but expected to be well-retained. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds.
Protocol:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
Data Analysis: Identify the compound by its retention time and the fragmentation pattern in the mass spectrum.
| Parameter | Value |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100°C (2 min), then 10°C/min to 280°C (10 min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Expected Molecular Ion (M+) | m/z = 253.13 |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are employed to confirm the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 1.5 | Doublet | 6H | Isopropyl -CH₃ |
| ~ 4.7 | Septet | 1H | Isopropyl -CH |
| ~ 7.0 - 7.6 | Multiplet | 9H | Aromatic protons |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~ 22 | Isopropyl -CH₃ |
| ~ 48 | Isopropyl -CH |
| ~ 110 - 165 | Aromatic and Indole carbons |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory for direct analysis of the solid.
-
Data Acquisition: Scan in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the functional groups.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100-3000 | Aromatic C-H stretch |
| ~ 2970-2850 | Aliphatic C-H stretch (isopropyl) |
| ~ 1600, 1500, 1450 | Aromatic C=C stretch |
| ~ 1220 | C-F stretch |
| ~ 820 | para-disubstituted benzene C-H bend |
Synthesis and Characterization Pathway
The synthesis of this compound is typically achieved through a Fischer indole synthesis or a related cyclization reaction.[2][3] The characterization steps are integrated into the synthesis workflow to ensure the desired product is obtained with high purity.
Caption: Figure 2. Synthesis and Integrated Characterization
References
Application Notes and Protocols for 1-Isopropyl-3-(4-fluorophenyl)indole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-3-(4-fluorophenyl)indole serves as a pivotal scaffold in medicinal chemistry, most notably as the core structure of Fluvastatin, a first-generation synthetic statin.[1][] Statins are a class of drugs that act as HMG-CoA reductase inhibitors, playing a crucial role in the management of hypercholesterolemia by lowering cholesterol levels.[1] The indole moiety, a privileged structure in drug discovery, imparts favorable pharmacological properties.[3] This document provides detailed application notes and experimental protocols for researchers investigating this compound and its derivatives as potential HMG-CoA reductase inhibitors for the treatment of cardiovascular diseases and potentially other conditions like cancer.[4]
Chemical Properties
| Property | Value | Reference |
| CAS Number | 93957-49-4 | [5] |
| Molecular Formula | C₁₇H₁₆FN | [5] |
| Molecular Weight | 253.32 g/mol | [5] |
| Melting Point | 96-97 °C | [6] |
Biological Target and Signaling Pathway
The primary biological target of derivatives of this compound, such as Fluvastatin, is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway.[7][8]
Inhibition of HMG-CoA reductase by statins leads to a reduction in intracellular cholesterol levels. This depletion is sensed by the Sterol Regulatory Element-Binding Protein (SREBP) pathway.[9][10] In response, the transcription factor SREBP-2 is activated, leading to the upregulation of the gene encoding the low-density lipoprotein (LDL) receptor.[11] This results in increased clearance of LDL cholesterol from the bloodstream.[12]
Quantitative Data
| Compound | Assay System | IC₅₀ (nM) | Reference |
| Fluvastatin | Human Liver Microsomes | 40 - 100 | [13] |
| Fluvastatin | Cell-free assay | 8 | [14] |
| Fluvastatin | Vascular Smooth Muscle Cell Proliferation | 70 | [13] |
Experimental Protocols
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Purified HMG-CoA reductase (catalytic domain)
-
This compound (or derivative) dissolved in DMSO
-
HMG-CoA reductase assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 10 mM DTT, 1 mM EDTA)
-
HMG-CoA solution (substrate)
-
NADPH solution
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading at 340 nm in kinetic mode
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NADPH solution (final concentration ~200 µM)
-
Test compound or vehicle control (DMSO)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding HMG-CoA solution (final concentration ~50 µM).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.
-
The rate of NADPH consumption is proportional to the HMG-CoA reductase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Cholesterol Biosynthesis Assay
This protocol measures the de novo synthesis of cholesterol in cultured cells by monitoring the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate.
Materials:
-
Cultured cells (e.g., HepG2 human hepatoma cells)
-
Cell culture medium and supplements
-
This compound (or derivative) dissolved in DMSO
-
[¹⁴C]-Acetate (radiolabeled precursor)
-
Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter and scintillation fluid
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Add [¹⁴C]-acetate to the culture medium and incubate for a further 2-4 hours to allow for incorporation into newly synthesized lipids.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract the total lipids from the cells using a suitable solvent system.
-
Dry the lipid extracts under a stream of nitrogen.
-
Resuspend the lipid extracts in a small volume of solvent and spot onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate cholesterol from other lipids.
-
Visualize the cholesterol spot (e.g., using iodine vapor or by running a cholesterol standard in a parallel lane).
-
Scrape the cholesterol spot from the TLC plate into a scintillation vial.
-
Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.
-
The amount of incorporated [¹⁴C] is indicative of the rate of de novo cholesterol synthesis.
-
Determine the effect of the test compound on cholesterol biosynthesis relative to the vehicle control.
Conclusion
This compound represents a valuable starting point for the design and synthesis of novel HMG-CoA reductase inhibitors. Its core structure is validated by the clinical success of Fluvastatin. The provided protocols for assessing HMG-CoA reductase activity and cellular cholesterol biosynthesis offer robust methods for evaluating the efficacy of new derivatives based on this scaffold. Further structure-activity relationship (SAR) studies, guided by these assays, could lead to the discovery of next-generation lipid-lowering agents with improved potency, selectivity, and pharmacokinetic profiles.
References
- 1. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluvastatin Inhibits HMG-CoA Reductase and Prevents Non-Small Cell Lung Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ovid.com [ovid.com]
- 7. Oxysterols synergize with statins by inhibiting SREBP-2 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cholesterol - Wikipedia [en.wikipedia.org]
- 9. Regulation of Cholesterol and Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. youtube.com [youtube.com]
- 12. Fluvastatin sodium | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
- 13. benchchem.com [benchchem.com]
- 14. Role of the Sterol Regulatory Element Binding Protein Pathway in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cyclization of N-isopropyl-N-phenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular cyclization of N-acyl aromatic compounds is a fundamental transformation in organic synthesis, providing access to a wide variety of heterocyclic scaffolds that are prevalent in pharmaceuticals and natural products. One such class of reactions is the acid-catalyzed cyclization of N-isopropyl-N-phenylacetamide derivatives to form dihydroquinoline structures. This application note provides detailed experimental protocols and data for this transformation, drawing upon the principles of related named reactions such as the Bischler-Napieralski and Pictet-Spengler reactions.
The core of this process involves the activation of the amide carbonyl group by a Lewis acid or dehydrating agent, followed by an intramolecular electrophilic aromatic substitution onto the phenyl ring. The resulting dihydroquinoline derivatives are valuable intermediates for the synthesis of a diverse range of biologically active molecules.
Signaling Pathways and Logical Relationships
The general transformation involves the conversion of an N-isopropyl-N-phenylacetamide derivative to a dihydroquinoline product through an acid-catalyzed intramolecular cyclization. This process is initiated by the activation of the amide, which generates a reactive electrophilic intermediate that subsequently attacks the aromatic ring.
Caption: General reaction pathway for the acid-catalyzed cyclization.
Experimental Protocols
The following protocols are based on established procedures for Bischler-Napieralski-type reactions, which are applicable to the cyclization of N-isopropyl-N-phenylacetamide derivatives.[1][2][3][4][5][6]
Protocol 1: Cyclization using Phosphorus Oxychloride (POCl₃)
This is a classic and widely used method for effecting Bischler-Napieralski cyclizations.[3][4][6]
Materials:
-
N-isopropyl-N-phenylacetamide derivative
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous toluene or dichloroethane
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of the N-isopropyl-N-phenylacetamide derivative (1.0 eq) in anhydrous toluene or dichloroethane (5-10 mL per gram of substrate) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (2.0-3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydroquinoline derivative.
Protocol 2: Milder Cyclization using Triflic Anhydride (Tf₂O)
This method employs milder conditions and can be suitable for substrates with sensitive functional groups.
Materials:
-
N-isopropyl-N-phenylacetamide derivative
-
Triflic anhydride (Tf₂O)
-
2-Chloropyridine or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-isopropyl-N-phenylacetamide derivative (1.0 eq) in anhydrous dichloromethane (10-20 mL per gram of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2-chloropyridine or pyridine (1.5-2.0 eq) followed by the dropwise addition of triflic anhydride (1.1-1.5 eq).
-
Stir the reaction mixture at 0 °C for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for Bischler-Napieralski reactions of analogous N-acyl amine substrates, which can serve as an estimation for the cyclization of N-isopropyl-N-phenylacetamide derivatives.
| Entry | Substrate Analogue | Dehydrating Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-(3-methyl-1-phenylbutan-2-yl)acetamide | POCl₃ | 1,2-dichloroethane | 1-3 | 62 | [2] |
| 2 | N-(phenethyl)benzamide | POCl₃ | Toluene | 4 | ~70-80 (typical) | [4] |
| 3 | N-(4-methoxyphenethyl)acetamide | P₂O₅ | Toluene | Reflux | Not specified | [3] |
| 4 | General β-arylethylamides | Tf₂O / Pyridine | DCM | 1-3 | Good to excellent | [1] |
Note: The yields are highly dependent on the specific substrate, including the nature and position of substituents on the phenyl ring.
Experimental Workflow
The following diagram illustrates the general workflow for the cyclization of N-isopropyl-N-phenylacetamide derivatives.
Caption: Experimental workflow for the synthesis of dihydroquinolines.
References
Application Notes and Protocols for the Large-Scale Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole
These application notes provide a detailed protocol for the large-scale synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the production of the anti-cholesterol drug, Fluvastatin.[1][2][3] The described methodology is intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the condensation of 2-chloro-4'-fluoroacetophenone with N-isopropylaniline to form the intermediate, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.[1][4] This intermediate is then cyclized in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl2), to yield the final product.[1][4]
Data Summary
The following table summarizes the key quantitative data associated with the synthesis.
| Step | Reactants | Key Reagents/Catalysts | Solvent | Reaction Time | Temperature | Product | Yield (%) | Melting Point (°C) |
| 1 | 2-chloro-4'-fluoroacetophenone, N-isopropylaniline | - | DMF | 10-11 hours | 100 °C | 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | 78 | 78-80 |
| 2 | 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone | ZnCl2 | Ethanol | 3-5 hours | Reflux | This compound | 80 | 94-96 |
Experimental Protocols
Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
Materials:
-
2-chloro-4'-fluoroacetophenone
-
N-isopropylaniline
-
Dimethylformamide (DMF), freshly distilled
-
Ethanol
-
Crushed ice
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled DMF.[4]
-
Heat the reaction mixture to approximately 100 °C for 10-11 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion of the reaction, as indicated by TLC, cool the mixture to room temperature.[4]
-
Pour the cooled reaction mixture into a beaker containing crushed ice with constant stirring.[4]
-
A solid precipitate will form. Filter the solid and recrystallize it from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.[4]
-
The expected yield of the pure product is approximately 78%, with a melting point of 78-80 °C.[4]
Step 2: Synthesis of this compound
Materials:
-
1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (from Step 1)
-
Zinc chloride (ZnCl2)
-
Ethyl alcohol
-
Cold dilute hydrochloric acid
-
Ethanol for recrystallization
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 mole of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone and 0.43 moles of ZnCl2 in a minimum amount of boiling ethyl alcohol.[4]
-
Reflux the mixture for 3-5 hours.[4] Monitor the reaction progress using TLC.[4]
-
Once the reaction is complete, cool the mixture to room temperature.[4]
-
Pour the cooled reaction mixture into an excess of cold, dilute hydrochloric acid with constant stirring.[4]
-
A solid will separate out. Filter the solid and recrystallize it from ethanol to yield pure 3-(4-fluorophenyl)-1-isopropyl-1H-indole.[4]
-
The expected yield of the final product is approximately 80%, with a melting point of 94-96 °C.[4]
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Logical progression of the synthesis process.
References
Application Notes and Protocols: Monitoring the Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole by TLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for monitoring the synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the synthesis of pharmaceuticals like Fluvastatin, using Thin-Layer Chromatography (TLC).[1] Detailed protocols for both the chemical synthesis and the TLC monitoring process are presented. This guide is designed to assist researchers in tracking the progress of the reaction, ensuring the consumption of starting materials and the formation of the desired product.
Introduction
The synthesis of substituted indoles is a cornerstone of medicinal chemistry due to their prevalence in biologically active compounds. This compound serves as a crucial building block for various therapeutic agents. Efficiently monitoring the synthesis of this compound is essential for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique widely used for this purpose.[2] This application note outlines a validated protocol for the synthesis of this compound and the subsequent monitoring of this reaction by TLC.
Chemical Synthesis of this compound
A common and effective method for the synthesis of this compound is the Fischer indole synthesis or a related cyclization reaction. The following protocol describes the synthesis from 2-chloro-4'-fluoroacetophenone and N-isopropylaniline, followed by cyclization of the intermediate.[3]
Materials and Reagents
-
2-chloro-4'-fluoroacetophenone
-
N-isopropylaniline
-
Dimethylformamide (DMF), freshly distilled
-
Zinc Chloride (ZnCl₂)
-
Ethyl alcohol
-
Dilute hydrochloric acid
-
Standard laboratory glassware and heating apparatus
Synthesis Protocol
Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (Intermediate)
-
In a round-bottom flask, dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled DMF.
-
Heat the reaction mixture to approximately 100°C for 10-11 hours.[3] The progress of this step can also be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice with constant stirring.
-
Filter the separated solid and recrystallize from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.
Step 2: Cyclization to this compound
-
Dissolve the intermediate from Step 1 (1 mole equivalent) and zinc chloride (0.43 mole equivalent) in a minimum amount of boiling ethyl alcohol.[3]
-
Reflux the mixture for 3-5 hours. The progress of the reaction should be monitored by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into an excess of cold, dilute hydrochloric acid with constant stirring.
-
Filter the separated solid product and recrystallize from ethanol to yield pure this compound.
TLC Monitoring Protocol
The progress of the cyclization reaction (Step 2) is monitored by observing the disappearance of the starting material (1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone) and the appearance of the product (this compound).
Materials and Equipment
-
TLC plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Eluent (mobile phase): A mixture of ethyl acetate and hexanes is a good starting point. The optimal ratio should be determined experimentally.
-
Visualization system: UV lamp (254 nm) and/or a chemical staining reagent.
Experimental Workflow
Detailed Methodology
-
Preparation of the TLC Plate:
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
-
Spotting the Plate:
-
Dissolve a small amount of the starting material (1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone) in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot this solution on the 'SM' and 'Co' lanes.
-
Withdraw a small aliquot from the reaction mixture using a capillary tube and spot it on the 'Rxn' and 'Co' lanes.
-
-
Development:
-
Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm.
-
Place the spotted TLC plate into the chamber, ensuring the baseline is above the eluent level.
-
Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The indole ring system of the product is UV active.[4] Circle the observed spots with a pencil.
-
If necessary, further visualization can be achieved using a chemical stain. For indole derivatives, a p-dimethylaminobenzaldehyde stain can be effective. Iodine vapor is a general stain that can also be used.
-
-
Analysis and Interpretation:
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)
-
The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the 'Rxn' lane, and a new spot corresponding to the product is prominent. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
-
Data Presentation
The following tables should be used to record and present the quantitative data obtained from the TLC analysis.
Table 1: Eluent System Optimization
| Ethyl Acetate : Hexane Ratio | Rf of Starting Material | Rf of Product | Separation (ΔRf) | Observations |
| 1 : 9 | ||||
| 2 : 8 | ||||
| 3 : 7 | ||||
| ... |
Table 2: Reaction Progress Monitoring
| Reaction Time (hours) | Rf of Starting Material Spot | Rf of Product Spot | Observations |
| 0 | N/A | ||
| 1 | |||
| 2 | |||
| 3 | |||
| ... |
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound and the effective monitoring of the reaction using Thin-Layer Chromatography. By following these protocols, researchers can reliably track the progress of the synthesis, ensuring optimal yield and purity of this important pharmaceutical intermediate. The provided tables and workflow diagram serve as valuable tools for data recording and procedural guidance.
References
Application Note: X-ray Diffraction Analysis of 1-Isopropyl-3-(4-fluorophenyl)indole Crystals
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Isopropyl-3-(4-fluorophenyl)indole serves as a crucial heterocyclic building block in medicinal chemistry. It is recognized as the core nucleus of Fluvastatin, a synthetic statin medication used to manage hypercholesterolemia and prevent cardiovascular diseases.[1][2] The spatial arrangement of atoms and the intermolecular interactions within the crystal lattice of this and related compounds are of paramount importance for understanding its chemical stability, polymorphism, and ultimately, its biological activity. Indole derivatives, in general, are a significant class of pharmacologically active compounds with applications ranging from anticancer to antihypertensive agents.[3][4]
Single-crystal X-ray diffraction (XRD) is a definitive analytical technique that provides precise three-dimensional structural information, including bond lengths, bond angles, and crystal packing.[5][6] This application note details the protocol for the single-crystal XRD analysis of an indole derivative structurally similar to this compound, specifically (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a key intermediate in the synthesis of Fluvastatin.[3][4] The data presented herein offers a reference for the crystallographic characterization of this class of compounds, which is vital for drug design, development, and quality control.
Results and Data Presentation
Single crystals of the related compound, (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, were successfully grown and analyzed. The analysis revealed that the compound crystallizes in the orthorhombic system with the space group Pna21.[3][4] The key crystallographic data and structure refinement parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
|---|---|
| Empirical Formula | C20H18FNO |
| Formula Weight | 307.36 |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| a (Å) | 12.4637(4) |
| b (Å) | 9.9386(3) |
| c (Å) | 13.0272(3) |
| Volume (ų) | 1613.70(8) |
| Z | 4 |
| Calculated Density (mg/m³) | 1.265 |
| F(000) | 648 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.20 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected | 5558 |
| Independent Reflections | 2408 |
| R_int | 2.25% |
Data sourced from the analysis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde.[3]
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| C3-C4 | 1.488(4) | C2-C3-C4 | 130.3(3) |
| C4-C5 | 1.385(4) | C3-C4-C5 | 122.0(3) |
| C8-N1 | 1.383(3) | C8-N1-C11 | 126.3(2) |
| N1-C11 | 1.480(4) | C8-N1-C9 | 108.9(2) |
Note: Atom numbering corresponds to the published structure of the Fluvastatin intermediate.[4]
The structural analysis confirmed the molecular conformation, showing a dihedral angle of 111.5(3)° between the indole mean plane and the 4-fluorophenyl ring.[3][4] This angular relationship is critical for understanding the molecule's interaction with biological targets. No strong classical hydrogen bonds were observed in the crystal packing.[3][4]
Experimental Workflow Diagram
Caption: Workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocols
1. Synthesis and Crystallization
-
Synthesis: The title compound is synthesized via established organic chemistry routes. A common method involves the cyclization of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino) ethanone using a catalyst like ZnCl2 to yield the this compound core.[3][4]
-
Crystallization: High-quality single crystals suitable for XRD are grown by slow evaporation.
-
Dissolve the purified compound in a suitable solvent (e.g., chloroform) to create a dilute solution.
-
Transfer the solution to a clean vial.
-
Cover the vial with a perforated cap or parafilm to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment at room temperature.
-
Monitor for the formation of crystals over several days. Pale yellow colored crystals are typically obtained.[3][4]
-
2. Crystal Mounting and Data Collection
-
Crystal Selection:
-
Place the grown crystals under a polarizing microscope.
-
Select a well-formed, single crystal with sharp edges and no visible cracks or defects, typically in the size range of 0.20 - 0.30 mm.[3]
-
-
Mounting:
-
Carefully pick up the selected crystal using a cryo-loop or a glass fiber with a minimal amount of oil or grease.
-
Mount the fiber on a goniometer head.
-
Center the crystal in the X-ray beam using the diffractometer's alignment tools.[5]
-
-
Data Collection:
-
The data collection is performed on a single-crystal X-ray diffractometer, such as a Bruker SMART APEX2 CCD.[3]
-
Use graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[3]
-
Maintain the crystal at a constant temperature (e.g., ambient temperature) during data collection.
-
Perform an initial screening to determine the crystal quality and obtain preliminary unit cell parameters.[5]
-
Proceed with a full data collection strategy, acquiring a series of frames with specific oscillation angles and exposure times to cover the reciprocal space. The crystal-to-detector distance is typically fixed (e.g., 40 mm).[3]
-
3. Structure Solution and Refinement
-
Data Processing:
-
Integrate the raw diffraction data to determine the intensities of the reflections.
-
Apply corrections for absorption effects using a multi-scan method.[3]
-
-
Structure Solution:
-
Solve the crystal structure using direct methods or Patterson methods, typically with software packages like SHELXTL.[3] This process determines the initial positions of the atoms in the unit cell.
-
-
Structure Refinement:
-
Refine the atomic positions, and thermal parameters against the experimental diffraction data using full-matrix least-squares on F².
-
Locate hydrogen atoms in the difference Fourier map or place them in calculated positions.
-
Continue refinement until convergence is reached, as indicated by minimal shifts in atomic parameters and stable R-factors.
-
The final model is validated using tools like CHECKCIF to ensure its geometric and crystallographic quality.
-
References
- 1. ossila.com [ossila.com]
- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 3. scirp.org [scirp.org]
- 4. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
Application Notes and Protocols: 1-Isopropyl-3-(4-fluorophenyl)indole in Photonics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-3-(4-fluorophenyl)indole is a fluorinated heterocyclic compound belonging to the indole derivative family. While it is recognized as a key intermediate in the synthesis of the cholesterol-lowering drug Fluvastatin, its structural features also make it a molecule of interest for applications in the field of photonics.[1] The presence of a conjugated π-electron system and an electron-withdrawing 4-fluorophenyl group suggests potential for non-linear optical (NLO) activity.[1] Materials with strong NLO properties are crucial for developing advanced technologies in optical data storage, signal processing, and telecommunications. This document provides an overview of its potential photonic applications and a detailed protocol for its chemical synthesis.
Potential Photonic Applications
This compound is primarily of interest in photonics due to its potential as a non-linear optical (NLO) material. NLO materials can alter the properties of light that passes through them, which is a fundamental requirement for a variety of light-based technologies.
The key structural features contributing to its potential NLO properties are:
-
Indole Nucleus: The indole ring system provides a rich source of delocalized π-electrons.
-
Fluorophenyl Group: The electron-withdrawing nature of the 4-fluorophenyl substituent enhances the molecular hyperpolarizability, which is a measure of the NLO response.[1]
Quantitative Data on Related Indole Derivatives
To provide a context for the potential NLO properties of this compound, the following table summarizes data for related p-phenyl substituted ethenyl indoles. It is important to note that these data are for analogous compounds and not for this compound itself.
| Compound | First Hyperpolarizability (β) (10⁻³⁰ esu⁻¹ cm⁵) | Notes |
| p-nitrophenyl ethenyl indole | 115 | Exhibits a strong NLO response due to the powerful electron-withdrawing nitro group, showing a 12-fold increase compared to the reference compound.[2][3] |
| Reference ethenyl indole (no p-substituent) | 9 | Serves as a baseline for comparing the effect of different substituents on the NLO properties.[2][3] |
Data sourced from studies on p-phenyl substituted ethenyl indoles.[2][3]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, beginning with the condensation of 2-chloro-4'-fluoroacetophenone and N-isopropylaniline, followed by an intramolecular cyclization.[4][5][6]
Materials and Reagents:
-
2-chloro-4'-fluoroacetophenone
-
N-isopropylaniline
-
Dimethylformamide (DMF), freshly distilled
-
Ethanol
-
Zinc chloride (ZnCl₂)
-
Dilute hydrochloric acid
-
Crushed ice
-
Standard laboratory glassware
-
Heating mantle and stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Recrystallization apparatus
Protocol:
Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
-
In a round-bottom flask, dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled dimethylformamide (DMF).[4]
-
Heat the reaction mixture to approximately 100°C for 10-11 hours.[4]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.[4]
-
Pour the cooled mixture into a beaker containing crushed ice while stirring continuously.[4]
-
Collect the separated solid precipitate by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. A yield of approximately 78% can be expected.[4]
Step 2: Cyclization to 3-(4-fluorophenyl)-1-isopropyl-1H-indole
-
Dissolve the 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mole) obtained from Step 1 and zinc chloride (ZnCl₂, 0.43 moles) in a minimal amount of boiling ethyl alcohol.[4]
-
Reflux the mixture for 3-5 hours.[4]
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.[4]
-
Pour the cooled reaction mixture into an excess of cold, dilute hydrochloric acid with constant stirring.[4]
-
Filter the solid that separates out.
-
Recrystallize the filtered solid from ethanol to yield pure 3-(4-fluorophenyl)-1-isopropyl-1H-indole. A yield of around 80% is reported for this step.[4]
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Two-step synthesis of this compound.
Logical Relationship for NLO Properties
This diagram shows the relationship between the molecular structure of this compound and its resulting non-linear optical properties.
Caption: Structure-property relationship for NLO response.
References
- 1. ossila.com [ossila.com]
- 2. Optical properties of 3-substituted indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Optical properties of 3-substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
- 6. scirp.org [scirp.org]
Application Notes and Protocols for the Synthesis of Fluvastatin from 1-Isopropyl-3-(4-fluorophenyl)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluvastatin is a fully synthetic, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] As a member of the statin class of drugs, it is widely prescribed for the treatment of hypercholesterolemia and in the prevention of cardiovascular diseases.[1][2] The synthesis of Fluvastatin from the key intermediate 1-Isopropyl-3-(4-fluorophenyl)indole involves a multi-step process, including a Vilsmeier-Haack type formylation followed by the construction of the characteristic dihydroxy heptenoic acid side chain. This document provides detailed experimental protocols for this synthetic route, tailored for researchers and professionals in drug development.
Synthetic Pathway Overview
The synthesis commences with the formylation of this compound at the 2-position to yield an acrylaldehyde intermediate. This is followed by a one-pot condensation with tert-butyl acetoacetate and a subsequent diastereoselective reduction to establish the correct stereochemistry of the diol side chain. The synthesis is completed by the hydrolysis of the tert-butyl ester to afford Fluvastatin.
Caption: Synthetic workflow for Fluvastatin.
Experimental Protocols
Protocol 1: Synthesis of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde (Intermediate B)
This protocol describes the formylation of this compound using a Vilsmeier-Haack type reaction.[3][4][5]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
3-(N-Methyl-N-phenylamino)acrolein (MPAA)
-
Acetonitrile (CH₃CN)
-
Water
-
Toluene
Procedure:
-
In a reaction vessel, cool a solution of POCl₃ (2.5 equivalents) in acetonitrile to -5 °C.
-
Slowly add a solution of crude 3-(N-Methyl-N-phenylamino)acrolein (2.1 equivalents) in acetonitrile over 45 minutes, maintaining the internal temperature between 5-7 °C.
-
Stir the mixture at 5-7 °C for 10 minutes.
-
Add this compound (1 equivalent) over 10 minutes.
-
Heat the reaction mixture to reflux (approximately 83 °C) and maintain for 3 hours.
-
Cool the mixture to 22 °C and slowly add water over 15 minutes.
-
Stir the mixture at 35-50 °C for 30 minutes, then heat to 50-55 °C for 1.5 hours.
-
Cool the solution to 22 °C and stir for 15 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum for 6 hours.
-
To the dry solid, add toluene and cellulose, and heat the solution to 50-55 °C for 1.5 hours.
-
Cool the slurry to 22 °C, filter, and wash with toluene.
-
Concentrate the combined toluene fractions in vacuo to yield the crude product.
Protocol 2: One-Pot Synthesis of tert-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate (Intermediate C)
This protocol details the one-pot condensation of the acrylaldehyde intermediate with tert-butyl acetoacetate followed by a diastereoselective reduction.[6][7][8]
Materials:
-
(E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
-
tert-Butyl acetoacetate
-
Sodium hydride (NaH)
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF)
-
Diethylmethoxyborane
-
Sodium borohydride (NaBH₄)
-
Hydrogen peroxide (H₂O₂)
-
Toluene
-
Cyclohexane
Procedure:
-
To a solution of sodium hydride (1 equivalent) in THF at 20-30 °C, add a solution of tert-butyl acetoacetate (1 equivalent) in THF, maintaining the temperature below 5 °C.
-
Stir the mixture below 5 °C for 2 hours.
-
Add n-butyllithium (1.6 M in hexane, 1 equivalent) over 30-60 minutes and stir for an additional 2 hours below 5 °C.
-
Cool the reaction mixture to approximately -10 °C and add a solution of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde in THF over 15-30 minutes, keeping the temperature below -5 °C.
-
Stir the reaction mixture below -5 °C for 1 hour.
-
Cool the reaction mass to -78 °C and add diethylmethoxyborane.
-
Add sodium borohydride and stir.
-
After the reaction is complete, warm the mixture to -25 °C and quench with water and hydrogen peroxide.
-
Warm the reaction to 25 °C and add toluene for extraction.
-
The crude product can be purified by recrystallization from a mixture of toluene and cyclohexane.
Protocol 3: Synthesis of Fluvastatin Sodium (Final Product)
This protocol outlines the hydrolysis of the tert-butyl ester to the final sodium salt.[9][10]
Materials:
-
tert-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Water
-
tert-Butyl methyl ether (MTBE)
Procedure:
-
In a round bottom flask, dissolve tert-butyl 7-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate (1 equivalent) in tert-butanol.
-
Add a solution of sodium hydroxide (0.98 equivalents) in water.
-
Stir the mixture at 21 °C for 6 hours.
-
The resulting slurry is filtered, washed with the same solvent mixture, and dried overnight at 30 °C in an oven to yield Fluvastatin sodium.
-
For further purification, the product can be dissolved in water and extracted with tert-butyl methyl ether to remove any unreacted starting material and the anti-isomer.
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde | POCl₃, MPAA | Acetonitrile | -5 to 83 | ~5 | Not specified |
| 2 | (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde | tert-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate | t-Butyl acetoacetate, NaH, n-BuLi, Diethylmethoxyborane, NaBH₄ | THF | -78 to 25 | Not specified | ~95% (pure) |
| 3 | tert-Butyl 7-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl)-3,5-dihydroxy-6-heptenoate | Fluvastatin Sodium | NaOH | t-Butanol, Water | 21 | 6 | ~96% |
Note: Yields are based on reported values and may vary depending on experimental conditions and scale.[7]
Logical Relationships in the Synthesis
The synthesis follows a logical progression of bond-forming and functional group transformation reactions.
Caption: Logical flow of the Fluvastatin synthesis.
Conclusion
The synthetic route described provides a reliable method for the preparation of Fluvastatin from this compound. The protocols are designed to be clear and reproducible for researchers in the field of medicinal chemistry and drug development. The one-pot procedure for the side chain construction offers an efficient approach to this key structural motif. Careful control of reaction conditions, particularly temperature during the diastereoselective reduction, is crucial for obtaining a high yield of the desired syn-isomer.
References
- 1. Fluvastatin | C24H26FNO4 | CID 1548972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluvastatin sodium | HMG-CoA Reductase | Tocris Bioscience [tocris.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. WO2010118757A1 - Improved process for the preparation of fluvastatin and salts thereof - Google Patents [patents.google.com]
- 8. CN104250222A - Improvement method of preparation technology of tert-butyl (E)-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl)-3-oxo-5-hydroxy-6-heptenoate - Google Patents [patents.google.com]
- 9. EP1847529B1 - Process for the preparation of Fluvastatin Sodium salt - Google Patents [patents.google.com]
- 10. WO2005040113A1 - Processes for the preparation of a polymorph of fluvastatin sodium - Google Patents [patents.google.com]
Application Notes and Protocols for 1-Isopropyl-3-(4-fluorophenyl)indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Isopropyl-3-(4-fluorophenyl)indole, with CAS Number 93957-49-4, is a fluorinated heterocyclic building block.[1][2] It is a derivative of indole, a prominent scaffold in numerous biologically active compounds.[1][3] This compound serves as a crucial intermediate in the synthesis of Fluvastatin, a synthetic HMG-CoA reductase inhibitor used for treating hypercholesterolemia and preventing cardiovascular diseases.[1][4] Beyond its role in pharmaceutical synthesis, its indole core suggests potential for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Additionally, this compound has been noted for its non-linear optical properties, indicating potential applications in materials science and photonics.[1]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 93957-49-4 | [1][5][6] |
| Molecular Formula | C₁₇H₁₆FN | [1][5] |
| Molecular Weight | 253.31 g/mol | [5] |
| Appearance | Off-White Crystalline Solid | [5][7] |
| Melting Point | 96-97 °C | [5][8] |
| Boiling Point | 389.6 ± 25.0 °C (Predicted) | [5] |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [5] |
| Purity | Commonly available as >97% | [1][2] |
| Solubility | Soluble in organic solvents like ethanol and ethyl acetate. | [9] |
| Shelf Life | Approximately 1095 days under proper storage. | [8] |
Table 2: Safety and Hazard Information
| Category | Information | Reference(s) |
| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.H413: May cause long lasting harmful effects to aquatic life. | [6][7][10] |
| Precautionary Statements | P261: Avoid breathing dust.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][10] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | [6][10] |
| First Aid | Eyes: Immediately flush with water for at least 15 minutes and consult a physician.Skin: Wash off with soap and plenty of water.Inhalation: Move to fresh air. | [10] |
Experimental Protocols
Protocol 1: Safe Handling and Storage
This protocol outlines the essential steps for safely handling and storing this compound to ensure personnel safety and maintain compound integrity.
-
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
-
Personal Protective Equipment (PPE):
-
Dispensing and Weighing:
-
Storage:
-
Disposal:
Protocol 2: Preparation of a 10 mM Stock Solution
This protocol provides a method for preparing a standard 10 mM stock solution for use in biological assays or chemical reactions.
-
Materials:
-
This compound (MW: 253.31 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Appropriate-sized volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Spatula and weighing paper
-
Pipettes
-
-
Procedure:
-
Calculate the mass of the compound required. For a 10 mL of 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = (0.010 mol/L) x (0.010 L) x (253.31 g/mol ) = 0.02533 g or 25.33 mg.
-
-
Accurately weigh 25.33 mg of this compound onto weighing paper using an analytical balance inside a fume hood.
-
Carefully transfer the weighed solid into the 10 mL volumetric flask.
-
Add approximately 7-8 mL of the chosen solvent (e.g., DMSO) to the flask.
-
Swirl the flask gently or use a vortex mixer until the solid is completely dissolved.
-
Once dissolved, add the solvent up to the 10 mL calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a labeled, sealed storage vial. Store at -20°C for long-term use.
-
Protocol 3: Example Synthetic Application - Vilsmeier-Haack Reaction
This compound can be used as a starting material for further functionalization. The Vilsmeier-Haack reaction is a common method to introduce an aldehyde group at the 2-position of the indole ring, creating a key intermediate for various derivatives.[1]
-
Reagents:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) or similar amide
-
Acetonitrile (CH₃CN) as solvent
-
Water
-
-
Procedure (General Outline):
-
Cool a solution of POCl₃ in acetonitrile to a low temperature (e.g., -5 °C).[9]
-
Slowly add a suitable formylating agent precursor (like 3-(N-Methyl-N-phenylamino)acrolein) or DMF to form the Vilsmeier reagent.[9]
-
Add a solution of this compound to the reaction mixture.[9]
-
Allow the reaction to proceed, often with heating to reflux, while monitoring its progress using Thin Layer Chromatography (TLC).[9]
-
Upon completion, cool the reaction mixture and carefully quench it by adding water or an ice-water mixture.
-
The product can then be isolated through filtration if it precipitates, or by extraction with an appropriate organic solvent.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[9]
-
Mandatory Visualizations
Caption: Workflow for Safe Handling and Storage.
Caption: Workflow for Stock Solution Preparation.
Caption: HMG-CoA Reductase Pathway Inhibition.
References
- 1. ossila.com [ossila.com]
- 2. calpaclab.com [calpaclab.com]
- 3. rjpn.org [rjpn.org]
- 4. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
- 5. 3-(4-Fluorophenyl)-1-isopropyl-1H-indole CAS#: 93957-49-4 [m.chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. labsolu.ca [labsolu.ca]
- 9. rsc.org [rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method is a modification of the Fischer indole synthesis. This typically involves two main steps:
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Formation of an intermediate: Reaction of 2-chloro-4'-fluoroacetophenone with N-isopropylaniline in a solvent like N,N-dimethylformamide (DMF).
-
Cyclization: The resulting intermediate, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone, is then cyclized using a Lewis acid catalyst, such as zinc chloride (ZnCl₂), in a solvent like ethanol to yield the final product.[1][2][3]
Q2: What are the critical parameters affecting the yield of the synthesis?
A2: Several factors can significantly impact the overall yield:
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Purity of reactants and reagents: Impurities in the starting materials can lead to unwanted side reactions.[4]
-
Reaction temperature: Both the initial condensation and the cyclization steps are sensitive to temperature. Sub-optimal temperatures can lead to incomplete reactions or the formation of byproducts.[4]
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Choice and concentration of catalyst: The strength and amount of the Lewis acid catalyst are crucial for efficient cyclization.[4]
-
Reaction time: Sufficient time is required for both reaction steps to proceed to completion.
Q3: What are common side products observed in this synthesis?
A3: In Fischer indole syntheses, common side products can include tars and polymeric materials, especially under harsh acidic conditions or at high temperatures.[4] Aldol condensation of the ketone starting material can also occur as a competing reaction.
Q4: How can I purify the final product?
A4: The most common methods for purifying this compound are recrystallization and column chromatography.[1] Recrystallization from ethanol is often effective for obtaining a pure solid product.[1] For more challenging purifications, silica gel column chromatography using a solvent system like ethyl acetate/hexane can be employed.[1]
Troubleshooting Guide for Low Yield
This guide addresses specific issues that may lead to a low yield of this compound.
| Observation | Potential Cause | Recommended Solution |
| Low to no formation of the intermediate (1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone) | 1. Low reaction temperature. 2. Poor quality of DMF. 3. Insufficient reaction time. | 1. Ensure the reaction temperature is maintained around 100 °C. [1] 2. Use freshly distilled DMF. [1] 3. Monitor the reaction by TLC and ensure it is heated for the recommended time (e.g., 10-11 hours). [1] |
| Low yield after the cyclization step | 1. Inappropriate catalyst. 2. Sub-optimal reaction temperature. 3. Formation of tars and polymeric byproducts. | 1. Use an appropriate Lewis acid like ZnCl₂. The ratio of catalyst to substrate is important. [1] 2. The reaction should be refluxed in ethanol for 3-5 hours. [1] 3. Consider milder reaction conditions or a different acid catalyst to minimize byproduct formation. [4] |
| Difficulty in isolating the final product | 1. Product remains dissolved in the solvent. 2. Presence of impurities preventing crystallization. | 1. After the reaction, pour the mixture into crushed ice or cold dilute hydrochloric acid to precipitate the solid product. [1] 2. Perform a work-up with an aqueous base wash to remove acidic impurities before attempting crystallization. If crystallization fails, use column chromatography. |
Experimental Protocol
The following is a detailed methodology for the synthesis of this compound.
Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
-
Dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to approximately 100 °C for 10-11 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice with constant stirring.
-
Filter the separated solid and recrystallize it from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. A typical yield is around 78%.[1]
Step 2: Synthesis of this compound
-
Dissolve 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mole) and zinc chloride (ZnCl₂) (0.43 moles) in the minimum amount of boiling ethyl alcohol.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into an excess of cold dilute hydrochloric acid with constant stirring.
-
Filter the separated solid.
-
Recrystallize the solid from ethanol to get pure this compound. A typical yield for this step is around 80%.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Crystallization of 1-Isopropyl-3-(4-fluorophenyl)indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for 1-Isopropyl-3-(4-fluorophenyl)indole.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the crystallization of this compound?
Based on documented procedures for this compound and related indole derivatives, ethanol is a recommended starting solvent.[1] A mixture of methanol and water, as well as n-hexane, has also been successfully used for the crystallization of indole compounds.[1][2][3][4] For 3-substituted indoles, ethanol is often a good choice.[5]
Q2: What is the melting point of this compound?
The reported melting point for this compound is in the range of 96-97°C.[6][7] This information is crucial for techniques like cooling crystallization to avoid "oiling out."
Q3: How does the fluorine atom in the structure affect crystallization?
The fluorine atom can influence the compound's physicochemical properties, such as polarity, lipophilicity, and intermolecular interactions, which in turn affects its solubility in different solvents.[8][9] While specific data for this compound is limited, fluorine substitution can sometimes be leveraged to improve crystal packing and stability.
Q4: Can I use a solvent mixture for crystallization?
Yes, using a solvent mixture is a common and effective strategy. For instance, a solvent in which the compound is soluble (e.g., ethanol, acetone) can be combined with an anti-solvent in which it is poorly soluble (e.g., water, hexane). This allows for fine-tuning of the supersaturation rate. A methanol/water mixture has been shown to be effective for indole crystallization.[1]
Q5: What are the common methods to induce crystallization if no crystals form?
If crystals do not form spontaneously upon cooling, several techniques can be employed:
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.[10]
-
Seeding: Introducing a small, pure crystal of the compound (a seed crystal) can initiate crystallization.
-
Reducing Solvent Volume: Slowly evaporating the solvent will increase the concentration and can induce crystallization.[10]
-
Lowering Temperature: Further cooling the solution in an ice bath or refrigerator may be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. The solution is not supersaturated. 2. The compound is too soluble in the chosen solvent. 3. Insufficient nucleation sites. | 1. Reduce the solvent volume by slow evaporation. 2. If using a solvent mixture, add a small amount of anti-solvent. 3. Try a different solvent or a less polar solvent system. 4. Scratch the inner surface of the flask with a glass rod. 5. Add a seed crystal of the compound. 6. Cool the solution to a lower temperature (e.g., in an ice bath). |
| "Oiling Out" (Formation of a liquid layer instead of solid crystals) | 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The boiling point of the solvent is higher than the melting point of the compound (96-97°C). 4. Presence of impurities. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 2. Consider using a solvent with a lower boiling point. 3. Insulate the flask to slow down the cooling process. 4. If impurities are suspected, consider a preliminary purification step like column chromatography. |
| Poor Crystal Quality (e.g., small needles, powder) | 1. The rate of crystallization is too high. 2. The solution is significantly supersaturated. 3. Agitation is too vigorous. | 1. Slow down the cooling rate by insulating the crystallization vessel. 2. Use a slightly larger volume of solvent to reduce the level of supersaturation. 3. Allow the solution to stand without stirring during crystal growth. |
| Low Yield | 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. Premature filtration before crystallization is complete. 3. The compound is moderately soluble in the solvent even at low temperatures. | 1. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. 2. Ensure the solution has been allowed to stand for a sufficient amount of time at a low temperature before filtration. 3. Consider a different solvent in which the compound has lower solubility at cold temperatures. |
Data Presentation
Solvent Screening for Crystallization
The selection of an appropriate solvent is critical for successful crystallization. An ideal solvent should dissolve the compound when hot but have low solubility when cold. Below is a table of common laboratory solvents, categorized by their potential utility for crystallizing this compound based on general principles for indole derivatives.
| Solvent | Class | Boiling Point (°C) | Expected Solubility of this compound | Potential Use |
| Ethanol | Protic | 78 | Good when hot, moderate when cold | Primary choice for single-solvent crystallization. [1][5] |
| Methanol | Protic | 65 | Good when hot, moderate when cold | Good for single-solvent or as a co-solvent with water.[1] |
| Isopropanol | Protic | 82 | Good when hot, moderate to low when cold | A good alternative to ethanol. |
| Acetone | Aprotic | 56 | High solubility | Likely too soluble for single-solvent use; best as the soluble component in a mixed-solvent system. |
| Ethyl Acetate | Aprotic | 77 | High solubility | Similar to acetone, best used in a mixed-solvent system with an anti-solvent like hexane. |
| Toluene | Aromatic | 111 | Moderate when hot, low when cold | Can be effective but the high boiling point may increase the risk of "oiling out." |
| n-Hexane | Non-polar | 69 | Low solubility | Primarily used as an anti-solvent in a mixed-solvent system.[2][3][4] |
| Water | Protic | 100 | Very low solubility | Can be used as an anti-solvent with a water-miscible solvent like ethanol or methanol.[1] |
| Chloroform | Halogenated | 61 | High solubility | Has been used for slow evaporation crystallization of a derivative.[11] |
Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a flask, add the crude this compound and a minimal amount of ethanol. Heat the mixture gently with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Crystallization from a Mixed Solvent System (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.
-
Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1.
Visualizations
Caption: General workflow for the crystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 3-(4-Fluorophenyl)-1-isopropyl-1H-indole CAS#: 93957-49-4 [m.chemicalbook.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
Technical Support Center: Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole. It is designed for researchers, scientists, and drug development professionals to address common issues and side products encountered during this specific application of the Bischler-Möhlau indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process based on the Bischler-Möhlau indole synthesis. The first step involves the reaction of 2-chloro-4'-fluoroacetophenone with N-isopropylaniline to form the intermediate, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone. This is followed by an acid-catalyzed cyclization to yield the final indole product.[1]
Q2: My reaction is resulting in a low yield. What are the common contributing factors?
Low yields in this synthesis can be attributed to several factors:
-
Suboptimal Reaction Conditions: The Bischler-Möhlau synthesis can be sensitive to temperature and reaction time. Harsh conditions may lead to degradation of starting materials or products.[1]
-
Purity of Starting Materials: Impurities in 2-chloro-4'-fluoroacetophenone or N-isopropylaniline can lead to unwanted side reactions.
-
Inefficient Cyclization: The acid-catalyzed cyclization step may not proceed to completion, leaving unreacted intermediate.
-
Formation of Side Products: Competing reaction pathways can consume starting materials and reduce the yield of the desired product.
Q3: I am observing multiple spots on my TLC plate. What are the potential side products?
Several side products can form during the synthesis of this compound. These can be broadly categorized as:
-
Isomeric Products: The Bischler-Möhlau synthesis can sometimes yield regioisomers. In this case, the formation of 1-Isopropyl-2-(4-fluorophenyl)indole is a possibility, although the formation of the 3-substituted indole is generally favored.
-
Quinoline Derivatives: Under certain acidic conditions, a competing reaction pathway can lead to the formation of quinoline derivatives.
-
Starting Material Derivatives: Unreacted starting materials or products from their side reactions may be present. This can include self-condensation products of 2-chloro-4'-fluoroacetophenone.
-
Products from Intermediate Side Reactions: The intermediate, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone, can potentially undergo other reactions if the cyclization is not efficient.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Optimize the temperature for both the initial condensation and the cyclization steps. For the condensation, a temperature around 100°C in DMF is reported. For the cyclization with ZnCl₂, refluxing in ethanol is a common condition.[1] |
| Incorrect Reaction Time | Monitor the reaction progress by TLC to determine the optimal reaction time for both steps. Prolonged reaction times at high temperatures can lead to decomposition. |
| Catalyst Inactivity or Inappropriate Amount | Ensure the ZnCl₂ used for cyclization is anhydrous. The molar ratio of the catalyst is also crucial; a literature procedure suggests 0.43 molar equivalents.[1] |
| Impure Starting Materials | Purify the starting materials, 2-chloro-4'-fluoroacetophenone and N-isopropylaniline, before use. Distillation or recrystallization are common methods. |
Issue 2: Presence of Significant Side Products
| Observed Side Product (or Symptom) | Potential Cause | Suggested Action |
| Multiple spots on TLC with similar Rf values to the product | Formation of regioisomers (e.g., 1-Isopropyl-2-(4-fluorophenyl)indole). | Optimize the cyclization conditions (acid catalyst, temperature) to favor the formation of the desired 3-substituted indole. Purification by column chromatography may be necessary. |
| Presence of highly colored impurities | Tar formation due to harsh acidic conditions and high temperatures. | Reduce the reaction temperature and/or reaction time. Consider using a milder Lewis acid for the cyclization step. |
| A spot corresponding to the intermediate is still visible on TLC after the cyclization step. | Incomplete cyclization. | Increase the reaction time for the cyclization step or increase the amount of the acid catalyst. Ensure the catalyst is active. |
| Presence of a byproduct with a significantly different polarity. | Possible formation of quinoline derivatives. | Modify the reaction conditions to disfavor the quinoline formation pathway. This may involve changing the acid catalyst or lowering the reaction temperature. |
| Unidentified impurities. | Self-condensation of the starting ketone or other side reactions of the aniline. | Ensure a stoichiometric balance of reactants. Consider adding the aniline dropwise to the ketone to minimize self-condensation. |
Experimental Protocols
Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (Intermediate)
A detailed protocol for a similar synthesis involves the following steps:
-
Dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimal amount of freshly distilled DMF.
-
Heat the reaction mixture to approximately 100°C for 10-11 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice with constant stirring.
-
Filter the separated solid and recrystallize from ethanol to obtain the pure intermediate. A reported yield for a similar compound is 78%.[1]
Synthesis of this compound (Final Product)
-
Dissolve the intermediate, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mole), and ZnCl₂ (0.43 mole) in a minimal amount of boiling ethyl alcohol.
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into an excess of cold dilute hydrochloric acid with constant stirring.
-
Filter the separated solid and recrystallize from ethanol to obtain the pure this compound. A reported yield for this step is 80%.[1]
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Stability of 1-Isopropyl-3-(4-fluorophenyl)indole
Frequently Asked Questions (FAQs)
Q1: Is 1-Isopropyl-3-(4-fluorophenyl)indole expected to be stable in acidic solutions?
A1: Indole derivatives can be susceptible to degradation under acidic conditions. The lone pair of electrons on the nitrogen atom can be protonated, and the electron-rich pyrrole ring is susceptible to electrophilic attack, which can lead to dimerization, polymerization, or other acid-catalyzed degradation pathways. Therefore, it is crucial to experimentally determine the stability of this compound in your specific acidic medium.
Q2: What are the potential degradation products of this compound in an acidic medium?
A2: While specific degradation products for this compound are not documented in the provided search results, acid-catalyzed degradation of indoles can lead to the formation of various impurities. These may include dimers, trimers, or products of ring-opening or rearrangement. The exact nature of the degradants will depend on the acid concentration, temperature, and the presence of other reactive species.
Q3: How can I monitor the degradation of this compound during my experiment?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the recommended approach. This allows for the separation and quantification of the parent compound from its potential degradation products. Developing such a method is a critical first step in assessing stability.
Q4: What are the typical conditions for a forced degradation study under acidic stress?
A4: Forced degradation studies are designed to accelerate the degradation process to predict long-term stability.[5][6] For acidic conditions, this typically involves exposing a solution of the compound to a specific concentration of acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[4] The conditions should be adjusted to achieve a target degradation of 5-20%.[6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly rapid degradation of the compound in acidic solution. | The acidic conditions (concentration, temperature) are too harsh. | - Reduce the acid concentration.- Lower the incubation temperature.- Decrease the exposure time. |
| Multiple unknown peaks appear in the HPLC chromatogram after acid treatment. | Formation of various degradation products. | - Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks.- Perform peak purity analysis to ensure the main peak is not co-eluting with impurities.- Adjust HPLC method (gradient, column chemistry) to improve separation. |
| Poor recovery of the compound even under mild acidic conditions. | The compound may be highly sensitive to acid, or it may be adsorbing to the container surface. | - Use a buffered solution to maintain a less acidic pH.- Consider using silanized glassware to minimize adsorption.- Ensure complete dissolution and accurate quantification at time zero. |
| Inconsistent stability results between experiments. | Variability in experimental parameters. | - Precisely control temperature, acid concentration, and incubation time.- Ensure consistent preparation of stock and working solutions.- Use a calibrated and well-maintained HPLC system. |
Experimental Protocols
Protocol: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
1. Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with UV or MS detector
2. Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.[4]
-
Control Sample (Time Zero): Dilute the stock solution with mobile phase to a final concentration of 0.1 mg/mL. This sample represents the initial, undegraded compound.
-
Acid-Stressed Sample:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.[4]
-
Incubate the mixture at 60°C for 24 hours.[4] The time and temperature may need to be optimized to achieve the desired level of degradation.
-
After incubation, cool the solution to room temperature.
-
Neutralize the solution with an equivalent volume of 0.1 M NaOH.[4]
-
Dilute the neutralized solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
3. HPLC Analysis:
-
Analyze the control and acid-stressed samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent peak from any degradation products.
4. Data Analysis:
-
Compare the chromatogram of the acid-stressed sample to the control sample.
-
Calculate the percentage of degradation using the following formula: % Degradation = [(Area of Parent Peak in Control) - (Area of Parent Peak in Stressed Sample)] / (Area of Parent Peak in Control) * 100
-
Identify and quantify any significant degradation products.
Data Presentation
Table 1: Illustrative Stability Data for an Indole Derivative under Acidic Conditions
The following table presents example data from a forced degradation study. Note: This is a representative table, and the actual results for this compound may vary.
| Condition | Time (hours) | Temperature (°C) | % Parent Compound Remaining | Major Degradation Product (% Peak Area) |
| 0.1 M HCl | 0 | 25 | 100.0 | Not Detected |
| 0.1 M HCl | 24 | 60 | 85.2 | 12.5 |
| 0.5 M HCl | 24 | 60 | 63.7 | 28.1 |
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for unexpected degradation.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for acid-forced degradation study.
Potential Acid-Catalyzed Degradation Pathway
Caption: A simplified potential acid degradation pathway.
References
- 1. ossila.com [ossila.com]
- 2. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
- 3. scirp.org [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. rjptonline.org [rjptonline.org]
Technical Support Center: Degradation Pathways of Fluorinated Indole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental study of fluorinated indole derivative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of fluorinated indole derivatives?
A1: The stability of fluorinated indole derivatives is primarily influenced by pH, light, temperature, and the presence of oxidizing agents. Like their non-fluorinated counterparts, they are generally more susceptible to degradation under acidic conditions, which can lead to polymerization.[1] Exposure to light can cause photodecomposition, and high temperatures can accelerate degradation, especially in the presence of acids or bases.[1] The electron-rich indole ring is also prone to oxidation.[1]
Q2: How does fluorine substitution affect the stability of the indole ring?
A2: Fluorine substitution can significantly impact the stability of the indole ring. The strong electron-withdrawing nature of fluorine can decrease the electron density of the indole ring system, which may reduce its susceptibility to electrophilic attack compared to unsubstituted indole.[1] Conversely, it increases the acidity of the N-H proton, making it more susceptible to deprotonation under basic conditions.[1] Strategically placed fluorine atoms can also block sites of oxidative metabolism by enzymes like cytochrome P450, thereby enhancing metabolic stability.
Q3: What is the main degradation pathway for fluorinated indoles in acidic conditions?
A3: In the presence of strong acids, the primary degradation pathway for fluorinated indoles is acid-catalyzed polymerization. The process begins with the protonation of the C3 position of the indole ring, forming a reactive indoleninium cation. This cation then acts as an electrophile, attacking another neutral indole molecule, leading to the formation of dimers, trimers, and eventually polymers.[1] This is often observed as a rapid color change in the solution to pink, purple, or brown.[1]
Q4: Are fluorinated indole derivatives susceptible to photolytic degradation?
A4: Yes, fluorinated indole derivatives can undergo photolytic degradation upon exposure to UV light. The specific degradation pathway and products can be wavelength-dependent.[2] Photodegradation can involve defluorination, leading to the formation of fluoride ions, or the formation of various fluorinated byproducts, such as trifluoroacetate.[2] The position of the fluorine atom on the indole ring influences the photostability and the types of photoproducts formed.
Q5: What are the expected products from the microbial degradation of fluorinated indoles?
A5: While research specifically on the microbial degradation of many fluorinated indoles is ongoing, insights can be drawn from studies on similar compounds. Microorganisms can degrade fluorinated aromatics, often through pathways involving dioxygenase enzymes that hydroxylate the aromatic ring, leading to ring cleavage. Defluorination is a critical step, and the end product of biodegradation is often fluoride, which can be toxic to microorganisms at high concentrations.[3][4] For fluorinated indole-3-acetic acid, degradation pathways in some bacteria are known to proceed via catechol intermediates.[5][6]
Troubleshooting Guides
Issue 1: Rapid Color Change of a Fluorinated Indole Solution
-
Symptom: Upon addition of an acid or during storage, your solution of a fluorinated indole derivative rapidly turns pink, purple, or brown.
-
Possible Cause: This is a strong indication of acid-catalyzed polymerization of the indole ring.[1]
-
Troubleshooting Steps:
-
Reduce Acidity: If your experimental conditions permit, use a weaker acid or a lower concentration of the strong acid.
-
Lower Temperature: Perform the reaction or store the solution at a lower temperature (e.g., 0 °C or below) to slow down the polymerization rate.[1]
-
Use Dilute Solutions: Working with more dilute solutions of the fluorinated indole can disfavor the intermolecular polymerization reaction.[1]
-
Protect from Light: Ensure solutions are protected from light, as photodecomposition can sometimes produce acidic byproducts that catalyze polymerization.
-
Issue 2: Poor Recovery or Unexpected Products in Metabolic Stability Assays
-
Symptom: When incubating a fluorinated indole derivative with liver microsomes, you observe rapid disappearance of the parent compound but cannot identify the expected hydroxylated metabolites.
-
Possible Cause: The fluorine substitution may be effectively blocking the typical sites of cytochrome P450-mediated oxidation. Degradation may be occurring through alternative pathways, or the metabolites may be highly reactive and difficult to detect.
-
Troubleshooting Steps:
-
Analyze for Defluorination: Check for the presence of fluoride ions in your incubation mixture. This would indicate that a C-F bond has been cleaved.
-
Broad Metabolite Screening: Use a high-resolution mass spectrometer to perform a non-targeted search for unexpected metabolites, including products of ring opening or conjugation.
-
Consider Reactive Metabolites: The degradation may proceed through reactive intermediates that covalently bind to proteins in the microsomes. Radiotracer studies may be necessary to track the fate of the compound.
-
Issue 3: Inconsistent or Noisy 19F NMR Spectra
-
Symptom: Your 19F NMR spectra show a rolling baseline, broad signals, or unexpected peaks, making it difficult to quantify your fluorinated indole and its degradation products.
-
Possible Cause: Several factors can contribute to poor quality 19F NMR spectra, including a large spectral width, incorrect phasing, acoustic ringing, and background signals from the NMR probe.[7]
-
Troubleshooting Steps:
-
Optimize Spectral Width: If the chemical shift range of your compounds is known, narrow the spectral width to cover only the region of interest.[8]
-
Careful Phasing: Avoid large first-order phase corrections, which can introduce baseline roll.[7][8]
-
Use Appropriate Pulse Sequences: Employ pulse sequences with appropriate delays to minimize acoustic ringing.
-
Background Subtraction: Acquire a spectrum of a blank sample (containing only the solvent and any other additives) to identify and potentially subtract background signals from the probe.
-
Data Presentation
Table 1: Photodegradation Quantum Yields of Selected Fluorinated Compounds
| Compound | Fluorine Motif | Wavelength (nm) | Quantum Yield (mol/Einstein) | Reference |
| Saflufenacil | Heteroaromatic-CF₃ | 255 | - | [2] |
| Penoxsulam | Benzylic-CF₃ | 255 | - | [2] |
| Sulfoxaflor | - | 255 | - | [2] |
| Fluoxetine | Benzylic-CF₃ | 255 | - | [2] |
| Florasulam | Aryl-F, Heteroaromatic-F | 255 | - | [2] |
| Voriconazole | Aryl-F | 255 | - | [2] |
| Favipiravir | Heteroaromatic-F | 255 | - | [2] |
Note: Specific quantum yield values were not provided in the source material, but the study indicates that quantum yields were consistently higher for UV-C wavelengths compared to UV-A.
Experimental Protocols
Protocol 1: General Procedure for Studying Acid-Catalyzed Degradation
-
Sample Preparation: Prepare a stock solution of the fluorinated indole derivative in an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Reaction Setup: In a series of vials, add a specific volume of an acidic aqueous solution (e.g., HCl solution of known concentration).
-
Initiation of Degradation: Spike each vial with a small volume of the stock solution to achieve the desired final concentration of the fluorinated indole.
-
Time-Course Monitoring: At designated time points, quench the reaction in one of the vials by adding a neutralizing agent (e.g., sodium bicarbonate solution).
-
Sample Analysis: Immediately analyze the quenched sample by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the remaining parent compound and identify any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Protocol 2: Analysis of Degradation Products by LC-MS
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for the separation of small aromatic molecules.
-
Mobile Phase: Employ a gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of a modifier like formic acid to improve peak shape and ionization.
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: Inject a small volume of the sample (e.g., 1-10 µL).
-
-
Mass Spectrometric Detection:
-
Ionization Source: Use an electrospray ionization (ESI) source, typically in positive ion mode for indole derivatives.
-
Mass Analyzer: Operate the mass spectrometer in full scan mode to detect all ions within a specified mass range. For targeted analysis, use selected ion monitoring (SIM) for the parent compound and expected products. For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation patterns.
-
-
Data Processing:
-
Integrate the peak areas of the parent compound and any identified degradation products.
-
Use the fragmentation patterns from MS/MS data to propose structures for the degradation products.
-
Visualizations
Caption: Major degradation pathways of fluorinated indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. F19 detection [nmr.chem.ucsb.edu]
Technical Support Center: Preventing Polymerization During Indole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in indole synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of polymerization during your experiments.
Troubleshooting Guide: Polymerization Issues
Uncontrolled polymerization is a frequent cause of low yields and purification difficulties in indole synthesis. This guide will help you identify the root cause of polymerization and implement effective solutions.
Issue 1: Rapid formation of an insoluble precipitate or tar during the reaction.
Question: My reaction mixture turns dark and forms a tar-like substance shortly after adding the acid catalyst. What is happening and how can I prevent it?
Answer: This is a classic sign of rapid, uncontrolled acid-catalyzed polymerization of the indole product or electron-rich intermediates. Indoles, being electron-rich aromatic compounds, are susceptible to electrophilic attack by protons, which can initiate a chain reaction leading to dimers, trimers, and higher-order polymers.[1][2]
Troubleshooting Steps:
-
Reduce Acid Concentration: High concentrations of strong Brønsted acids (e.g., HCl, H₂SO₄) are a primary driver of polymerization.[3]
-
Action: Decrease the molarity of the acid. If using a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂), reduce the molar equivalents.[4]
-
-
Control Reaction Temperature: Exothermic reactions can accelerate polymerization.
-
Action: Run the reaction at a lower temperature. For instance, in some Bischler-Möhlau syntheses, lowering the temperature can improve yields by reducing the formation of tarry side products.[5] Start the reaction at 0 °C and slowly warm to the desired temperature while monitoring for any sudden color changes.
-
-
Slow Addition of Reagents: Adding the acid catalyst or the starting materials too quickly can create localized "hot spots" of high concentration, promoting polymerization.
-
Action: Add the acid catalyst dropwise to the reaction mixture over an extended period.
-
Issue 2: The desired indole product is formed, but is accompanied by significant amounts of higher molecular weight impurities that are difficult to separate.
Question: I am obtaining my target indole, but the crude NMR shows broad signals and my chromatography is complicated by what appears to be oligomers. How can I improve the selectivity for the monomeric indole?
Answer: This indicates that while the initial indole synthesis is successful, the product is polymerizing under the reaction or workup conditions. The indole nucleus itself is susceptible to polymerization in acidic environments.
Troubleshooting Steps:
-
Choice of Acid: The type of acid used can significantly influence the extent of polymerization.
-
Action: Consider switching from a strong Brønsted acid to a milder Lewis acid. Lewis acids can sometimes offer better yields by coordinating with the reactants in a way that favors intramolecular cyclization over intermolecular polymerization.[4]
-
-
Reaction Time: Prolonged exposure to acidic conditions can lead to the gradual polymerization of the formed indole.
-
Action: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
-
Workup Procedure: The acidic conditions during workup can also cause polymerization.
-
Action: Neutralize the reaction mixture promptly and carefully with a cooled basic solution (e.g., saturated NaHCO₃ or dilute NaOH) at the end of the reaction.
-
-
Consider a Scavenger/Inhibitor: While not as commonly documented for classic indole syntheses, the use of radical scavengers or antioxidants could potentially mitigate polymerization if radical-mediated pathways are involved, though acid-catalyzed polymerization is more common. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) are known to inhibit radical polymerization.[6][7]
-
Action (Experimental): Add a small amount (e.g., 0.1 mol%) of a radical scavenger like BHT or hydroquinone to the reaction mixture. This is an exploratory step and should be tested on a small scale first.
-
Frequently Asked Questions (FAQs)
Q1: At what position does acid-catalyzed polymerization of indole typically occur?
A1: Indole is most susceptible to electrophilic attack at the C3 position. Protonation at C3 generates a stable indoleninium cation, which is a key intermediate in the polymerization process. This cation can then act as an electrophile and attack the electron-rich C3 position of another neutral indole molecule, initiating the dimerization and subsequent polymerization.[8]
Q2: Are certain indole synthesis methods more prone to polymerization than others?
A2: Yes. The Fischer indole synthesis, which often employs strong acids and high temperatures, is particularly notorious for causing polymerization.[3] The Bischler-Möhlau synthesis can also lead to tar formation due to its harsh conditions.[9] The Reissert indole synthesis is generally less prone to polymerization of the final indole product as the cyclization occurs under reductive conditions, and the final decarboxylation is a thermal step.[10]
Q3: Can the choice of solvent affect the degree of polymerization?
A3: Yes, the solvent can play a role. A solvent that helps to better solvate the reactants and intermediates might allow for lower reaction temperatures, thereby reducing the rate of polymerization. For some reactions, using a more dilute solution can also disfavor the intermolecular reactions that lead to polymers.
Q4: Are there any quantitative guidelines for acid concentration and temperature to avoid polymerization?
A4: While precise quantitative data is highly substrate-dependent, some general observations have been made. For instance, in a study on the oligomerization of indole-3-carbinol in aqueous HCl, the relative yields of trimers versus the dimer increased with decreasing pH (i.e., higher acidity).[1] It is always recommended to start with milder conditions (lower acid concentration and temperature) and gradually increase them if the reaction does not proceed.
Data Presentation
The following tables summarize the impact of reaction conditions on the yield of indole synthesis, with a focus on minimizing polymerization.
Table 1: Effect of Temperature on the Yield of 2-Arylindoles in a Microwave-Assisted Bischler Synthesis
| Entry | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 80 | 40 | 51 | [5] |
| 2 | 100 | 40 | 72 | [5] |
| 3 | 120 | 40 | 88 | [5] |
| Note: While higher temperatures improved the yield in this specific microwave-assisted reaction, it is crucial to monitor for decomposition and polymerization, which can become significant at elevated temperatures in conventional heating setups. |
Table 2: Comparison of Lewis Acids in the Catalysis of an Intramolecular Indole Synthesis
| Entry | Lewis Acid (1.0 mol%) | Time (min) | Yield (%) | Reference |
| 1 | Zn(OTf)₂ | < 10 | >99 | [4] |
| 2 | BF₃·OEt₂ | 10 | >99 | [4] |
| 3 | Cu(OTf)₂ | 10 | >99 | [4] |
| 4 | Sc(OTf)₃ | 15 | >99 | [4] |
| 5 | InCl₃ | 15 | >99 | [4] |
| 6 | SnCl₄ | 30 | >99 | [4] |
| Note: This table demonstrates that a variety of Lewis acids can be highly effective, often under mild conditions, which can help to avoid the harsh, polymerization-inducing conditions of strong Brønsted acids. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole with Minimized Polymerization
This protocol uses zinc chloride as a Lewis acid catalyst, which is generally milder than strong Brønsted acids, to synthesize 2-phenylindole from phenylhydrazine and acetophenone.
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Anhydrous Zinc Chloride (ZnCl₂)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine phenylhydrazine (1.0 eq) and acetophenone (1.0 eq).
-
Carefully add anhydrous zinc chloride (1.5 eq) to the mixture.
-
Heat the reaction mixture to 170 °C under a nitrogen atmosphere with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 10-15 minutes.
-
Allow the reaction mixture to cool to approximately 100 °C and then add a 1:1 mixture of water and ethanol.
-
Cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the solid by vacuum filtration and wash with cold ethanol to afford 2-phenylindole.
Reference: Adapted from a general procedure for Fischer indole synthesis.[3]
Protocol 2: Reissert Indole Synthesis of Indole-2-carboxylic Acid
This two-step procedure is less prone to polymerization of the final indole product.
Step 1: Condensation
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, prepare a solution of sodium ethoxide by dissolving sodium (1.0 eq) in absolute ethanol.
-
Cool the solution to 10-15 °C and add a mixture of o-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise with stirring over 1-2 hours.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Pour the reaction mixture into a mixture of ice and dilute sulfuric acid.
-
Extract the product, ethyl o-nitrophenylpyruvate, with an organic solvent (e.g., diethyl ether), wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reductive Cyclization
-
Dissolve the crude ethyl o-nitrophenylpyruvate from Step 1 in glacial acetic acid.
-
Add zinc dust (4.0 eq) portion-wise with vigorous stirring, maintaining the temperature below 40 °C with an ice bath.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Filter off the excess zinc and inorganic salts and wash with acetic acid.
-
Concentrate the filtrate under reduced pressure to obtain indole-2-carboxylic acid.
Reference: Adapted from a general procedure for the Reissert indole synthesis.[10]
Visualizations
Caption: Acid-catalyzed polymerization of indole.
Caption: Troubleshooting workflow for polymerization.
References
- 1. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), in resin-based dental sealants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. partinchem.com [partinchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: 1-Isopropyl-3-(4-fluorophenyl)indole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of 1-Isopropyl-3-(4-fluorophenyl)indole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative workflows to assist in your laboratory experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product has a low melting point and appears oily or discolored. What are the likely impurities?
A1: A low melting point and undesirable appearance often indicate the presence of residual starting materials or reaction by-products. Common impurities may include unreacted 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone or side-products from the zinc chloride-mediated cyclization. Inadequate drying can also leave residual solvents, depressing the melting point.
Q2: After recrystallization, I am still observing significant impurities by TLC/HPLC analysis. How can I improve the recrystallization process?
A2: If a single recrystallization from ethanol is insufficient, consider the following modifications:
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Solvent System Optimization: Experiment with mixed solvent systems. A combination of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane, water) can enhance purification.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
-
Activated Charcoal Treatment: If the product is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove colored impurities.
-
Multiple Recrystallizations: A second recrystallization step may be necessary to achieve the desired purity.
Q3: I am losing a significant amount of product during recrystallization. What can I do to improve my yield?
A3: Low yield during recrystallization can be due to several factors:
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Excess Solvent: Using the minimum amount of hot solvent necessary to dissolve the crude product is crucial.
-
Premature Crystallization: Ensure your filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
-
Cooling Temperature: Avoid cooling the solution to excessively low temperatures, as this can cause impurities to co-precipitate with your product.
-
Concentration of Filtrate: The mother liquor can be concentrated and a second crop of crystals can be collected, which may be of slightly lower purity but can be combined with the next batch for re-purification.
Q4: Column chromatography is not providing adequate separation of my product from a closely-eluting impurity. What adjustments can I make?
A4: To improve separation during column chromatography:
-
Solvent Gradient: Employ a shallow gradient of your eluent system (e.g., gradually increasing the percentage of ethyl acetate in hexane) rather than an isocratic elution.
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates.
-
Stationary Phase: While silica gel is common, consider using a different stationary phase like alumina if your impurities are interacting strongly with silica.
-
Loading Technique: Ensure your crude product is loaded onto the column in a concentrated band using a minimal amount of solvent.
Frequently Asked Questions (FAQs)
Q: What is the expected melting point of pure this compound?
A: The reported melting point for pure this compound is in the range of 94-96 °C.[1]
Q: What analytical techniques are recommended for assessing the purity of this compound?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative analysis of reaction progress and fraction collection during chromatography.
-
High-Performance Liquid Chromatography (HPLC): For quantitative determination of purity and impurity profiling.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Q: What are the typical storage conditions for this compound?
A: It is recommended to store the compound at room temperature (10°C - 25°C) in a well-sealed container.
Experimental Protocols
Recrystallization from Ethanol
Objective: To purify crude this compound by removing residual starting materials and by-products.
Methodology:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling with constant stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Pre-heat a funnel and filter paper and filter the hot solution to remove the activated charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
Column Chromatography
Objective: To purify this compound using silica gel chromatography.
Methodology:
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into a chromatography column and allow the silica gel to pack under gravity or with gentle pressure.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the elution solvent).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Begin the elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
If necessary, gradually increase the polarity of the eluent (e.g., to 10% ethyl acetate in hexane) to elute the product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Parameter | Recrystallization (Ethanol) | Column Chromatography (Silica/EtOAc-Hexane) |
| Typical Purity | >98% (May require multiple recrystallizations) | >99% |
| Expected Yield | 70-85% | 60-80% |
| Key Advantages | Simple, cost-effective, scalable | High resolution for closely related impurities |
| Key Disadvantages | Potential for product loss in mother liquor | More time-consuming, requires more solvent |
Visualizations
Caption: A workflow diagram illustrating the purification and analysis process for this compound.
Caption: A logical troubleshooting guide for addressing low purity issues during the purification of this compound.
References
Technical Support Center: Synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 1-Isopropyl-3-(4-fluorophenyl)indole, with a focus on the impact of temperature on the reaction. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the common contributing factors related to temperature?
Low yields in the Fischer indole synthesis are a frequent issue and temperature is a critical parameter.[1] Sub-optimal temperature control can lead to either incomplete reactions or the formation of byproducts.[2]
-
Low Reaction Temperature: If the temperature is too low, the rate of the reaction may be very slow, leading to an incomplete conversion of the starting material within a practical timeframe. The key[3][3]-sigmatropic rearrangement step in the Fischer indole synthesis often requires significant thermal energy to overcome the activation barrier.[4]
-
High Reaction Temperature: Conversely, excessively high temperatures can promote side reactions and decomposition of reactants, intermediates, or the final product.[2] This can lead to the formation of tar and polymeric byproducts, which complicates product isolation and reduces the overall yield.[2]
For the cyclization step in the synthesis of this compound, a reflux temperature in ethanol is reported to be effective. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.
Q2: I am observing significant tar and byproduct formation in my reaction. How can I mitigate this?
The formation of tar and polymeric materials is a common issue in Fischer indole synthesis, often exacerbated by high temperatures and strong acidic conditions.[2] Here are some troubleshooting steps:
-
Optimize Temperature: Carefully control the reaction temperature. It is advisable to start with milder conditions and gradually increase the temperature as needed. For the synthesis of the precursor, 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone, a temperature of around 100°C has been reported. For the subsequent cyclization, refluxing in ethanol is a common condition.
-
Choice of Acid Catalyst: The strength and concentration of the acid catalyst are critical. A catalyst that is too strong can promote decomposition and tar formation, especially at elevated temperatures. While zinc chloride (ZnCl₂) is a commonly used Lewis acid for this synthesis, you might consider experimenting with milder acids or optimizing the catalyst concentration.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the starting materials and intermediates, which can contribute to byproduct formation at higher temperatures.
Q3: How does the presence of the fluorine substituent on the phenyl ring affect the reaction conditions?
Data Presentation
The following table summarizes the qualitative effects of temperature on the synthesis of this compound based on general principles of the Fischer indole synthesis.
| Temperature | Effect on Reaction Rate | Potential Issues | Recommended Action |
| Too Low | Slow or incomplete reaction | Low conversion of starting materials, leading to low yield. | Gradually increase the temperature and monitor the reaction progress by TLC. |
| Optimal | Efficient conversion to the desired product | - | Maintain the optimal temperature and monitor for reaction completion. |
| Too High | Increased rate of side reactions and decomposition | Formation of tar and polymeric byproducts, decomposition of the product, leading to lower yield and difficult purification.[2] | Reduce the temperature. Consider using a milder acid catalyst. |
Experimental Protocols
A detailed methodology for the synthesis of this compound is provided below, based on reported procedures.
Step 1: Synthesis of 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone
-
Dissolve 2-chloro-4'-fluoroacetophenone and N-isopropylaniline in a minimum amount of freshly distilled dimethylformamide (DMF).
-
Heat the reaction mixture to approximately 100°C for 10-11 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with constant stirring.
-
Filter the separated solid and recrystallize from ethanol to obtain pure 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.
Step 2: Synthesis of this compound
-
Dissolve 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone (1 mol) and zinc chloride (ZnCl₂) (0.43 mol) in the minimum amount of boiling ethyl alcohol.
-
Reflux the contents for 3-5 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into an excess of cold, dilute hydrochloric acid with constant stirring.
-
Filter the separated solid and recrystallize from ethanol to get pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.
References
Technical Support Center: Photostability of Fluorinated Indole Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the photostability of fluorinated indole compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is the photostability of fluorinated indole compounds a concern?
A1: Fluorinated indole derivatives are prevalent in pharmaceuticals and agrochemicals.[1] Exposure to light during manufacturing, storage, or use can lead to photodegradation, potentially resulting in loss of potency, altered efficacy, or the formation of toxic byproducts.[2] Therefore, assessing photostability is a critical aspect of drug development and safety assessment, as outlined in regulatory guidelines like ICH Q1B.[3]
Q2: How does fluorination generally affect the photostability of indole compounds?
A2: The effect of fluorination on the photostability of indole compounds is complex and depends on the position and number of fluorine atoms. Fluorine's high electronegativity can alter the electron distribution within the indole ring, influencing its absorption spectrum and susceptibility to photochemical reactions.[1] For some aromatic compounds, fluorination can either increase or decrease photostability, and it can influence the pathways of photodegradation. For instance, aryl-F and heteroaromatic-F groups can be susceptible to defluorination upon photolysis.[4]
Q3: What are the initial steps to assess the photostability of a new fluorinated indole compound?
A3: The initial assessment should follow a systematic approach as recommended by ICH guidelines.[3] This typically begins with forced degradation studies where the compound, as a solid and in solution, is exposed to high-intensity light to evaluate its overall photosensitivity.[3] These studies help in developing and validating analytical methods for quantifying the parent compound and its degradants.[3]
Q4: What kind of light sources are recommended for photostability testing?
A4: The ICH Q1B guideline suggests using light sources that mimic natural sunlight.[3] Commonly used options include xenon arc lamps or metal halide lamps, which have a spectral distribution similar to the D65/ID65 emission standard for outdoor/indoor daylight.[3][5] Alternatively, a combination of cool white fluorescent lamps for visible light and near-UV fluorescent lamps can be used.[3][5]
Q5: How can I monitor the degradation of my fluorinated indole compound during a photostability study?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for monitoring the degradation of the parent compound and the formation of photoproducts.[2] The choice of column and mobile phase is critical and should be optimized to achieve good separation between the parent compound and its degradants.[6] Mass spectrometry (LC-MS) can be used for the identification of the photoproducts.[4] For fluorinated compounds, 19F-NMR is also a powerful technique for identifying and quantifying fluorinated degradants.[4]
Troubleshooting Guides
Issue 1: Rapid degradation of the compound observed even in control samples.
-
Possible Cause: The compound may be thermally unstable or sensitive to the solvent, leading to degradation independent of light exposure. Indole compounds can be susceptible to oxidation or acid-catalyzed degradation.[6]
-
Solution:
-
Run a "dark control" by wrapping a sample in aluminum foil and keeping it under the same conditions (except for light exposure) as the test samples.[5] This helps to distinguish between thermal degradation and photodegradation.
-
Ensure the solvent used for the study does not react with or catalyze the degradation of the compound. Prepare solutions fresh before the experiment.[6]
-
Check the pH of the solution, as indoles can be unstable at extreme pH values.[6]
-
Issue 2: Inconsistent results between replicate photostability experiments.
-
Possible Cause: Inconsistent light exposure, temperature fluctuations, or issues with sample preparation can lead to variability. The geometry of the sample container and the thickness of the sample layer can also affect the results.[2]
-
Solution:
-
Use a calibrated photostability chamber to ensure uniform and reproducible light and temperature conditions.[7]
-
Standardize the sample preparation procedure, including the concentration, solvent, and container type. For solid samples, ensure a uniform and thin layer to maximize light exposure.[2]
-
Employ a chemical actinometer, such as a quinine solution, to measure and ensure consistent UV light exposure between experiments.[7]
-
Issue 3: Difficulty in separating photoproducts from the parent compound using HPLC.
-
Possible Cause: The photoproducts may have very similar polarity and chromatographic behavior to the parent compound.
-
Solution:
-
Optimize the HPLC method by trying different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions (e.g., different organic modifiers, pH adjustments), and gradient profiles.[8]
-
Consider using a different detection wavelength if the photoproducts have a different UV-Vis absorption spectrum from the parent compound.
-
If co-elution is still an issue, two-dimensional HPLC (2D-HPLC) could be a more advanced option.
-
Issue 4: Unknown peaks appearing in the chromatogram of the irradiated sample.
-
Possible Cause: These are likely photodegradation products.
-
Solution:
-
Use HPLC coupled with mass spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks, which is crucial for their identification.[4]
-
Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.
-
For fluorinated compounds, collecting fractions of the unknown peaks and analyzing them by 19F-NMR can help in identifying fluorinated photoproducts.[4]
-
Data Presentation
Table 1: Illustrative Photodegradation Quantum Yields of Selected Fluorinated Compounds
Disclaimer: The following data is for fluorinated pesticides and is provided as an illustrative example of photostability data. Specific quantum yields for fluorinated indoles will vary and need to be determined experimentally.
| Compound | Fluorine Motif | pH | Quantum Yield (Φ) | Reference |
| Penoxsulam | Aryl-F, Aliphatic-CF2 | 7 | 0.0033 | [9] |
| Florasulam | Aryl-F, Heteroaromatic-F | 7 | 0.0025 | [9] |
| Sulfoxaflor | Aliphatic-CF3 | 7 | 0.0015 | [9] |
| Fluroxypyr | Aryl-F, Heteroaromatic-F | 7 | 0.00012 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Forced Photodegradation Study of a Fluorinated Indole Compound in Solution
-
Sample Preparation:
-
Prepare a stock solution of the fluorinated indole compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the chosen irradiation solvent (e.g., water, buffer, or a mixture of organic solvent and water) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). The final solvent composition should ensure the compound is fully dissolved.
-
-
Experimental Setup:
-
Transfer the sample solution to a chemically inert and transparent container (e.g., quartz cuvette or borosilicate glass vial).
-
Prepare a "dark control" sample by wrapping an identical container with the sample solution in aluminum foil.
-
Place the samples in a photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., a xenon arc lamp).[3]
-
-
Irradiation:
-
Expose the samples to a controlled light intensity and temperature. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[3]
-
Withdraw aliquots of the sample and the dark control at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the collected aliquots by a validated stability-indicating HPLC-UV method.[6]
-
Quantify the remaining concentration of the parent compound and monitor the formation of any degradation products by observing the appearance of new peaks in the chromatogram.
-
Calculate the percentage degradation of the parent compound at each time point relative to the initial concentration.
-
Visualizations
Caption: A generalized workflow for a photostability study of a fluorinated indole compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. mdpi.com [mdpi.com]
- 5. 3 Important Photostability Testing Factors [sampled.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Scale-Up of Indole Synthesis
Welcome to the technical support center for challenges in the scale-up of indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the transition from laboratory-scale to larger-scale production of indoles.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific problems that may arise during the scale-up of indole synthesis.
Guide 1: Low Yield in Fischer Indole Synthesis Scale-Up
A significant drop in yield is a common and critical challenge when scaling up the Fischer indole synthesis. This guide provides a step-by-step process to identify and address the root causes.
Problem: The yield of my Fischer indole synthesis has decreased dramatically after moving from a lab-scale (grams) to a pilot-scale (kilograms) reaction.
Troubleshooting Steps:
-
Purity of Starting Materials:
-
Question: Have you verified the purity of the larger batches of arylhydrazine and the carbonyl compound?
-
Action: Impurities that are negligible at a small scale can become significant inhibitors or lead to side reactions in larger quantities.[1][2] Analyze the purity of all starting materials and solvents. If impurities are detected, purify the reagents through recrystallization or distillation before use.[2]
-
-
Reaction Conditions:
-
Question: Is the temperature uniform and well-controlled throughout the larger reactor?
-
Action: Inefficient mixing and heat transfer in large reactors can create localized "hot spots" or areas of low reactant concentration, which can promote side reactions and product degradation.[2] Ensure adequate agitation and use a jacketed reactor with efficient cooling to maintain a stable and uniform temperature.[2]
-
Question: Is the acid catalyst optimal for the scaled-up reaction?
-
Action: The choice and concentration of the acid catalyst are critical.[1] While Brønsted acids like HCl and H₂SO₄ are common, they can also promote tar formation at higher concentrations and temperatures.[2] Consider screening Lewis acids (e.g., ZnCl₂) or solid acid catalysts (e.g., Amberlite IR 120 H), which may offer better results with fewer side reactions on a larger scale.[2]
-
-
Byproduct Analysis:
-
Question: Are you observing excessive tar or polymer formation?
-
Action: Tar formation is a frequent issue in Fischer indole synthesis, often exacerbated by strong acidic conditions and high temperatures.[2] To mitigate this, lower the reaction temperature and/or reduce the acid concentration.[2] Solvent selection is also key; a solvent that effectively solubilizes all reactants and intermediates can help minimize tar formation.[2]
-
Question: Have you identified any specific byproducts?
-
Action: The presence of specific byproducts can provide clues about competing reaction pathways. For example, electron-donating groups on the carbonyl compound can favor N-N bond cleavage over the desired cyclization.[1]
-
-
Process Modification:
-
Question: Have you considered continuous flow chemistry?
-
Action: For exothermic reactions, continuous flow reactors offer superior heat and mass transfer compared to batch reactors, minimizing the risk of thermal runaways and byproduct formation.[2] This approach can significantly improve yield and safety at scale.[2]
-
Guide 2: Purification and Crystallization Issues at Scale
Obtaining high-purity indole derivatives during downstream processing can be challenging at a larger scale. This guide addresses common purification and crystallization problems.
Problem: I am having difficulty purifying my indole derivative at scale, experiencing issues like 'oiling out' during crystallization and poor purity.
Troubleshooting Steps:
-
Product 'Oiling Out' During Crystallization:
-
Question: Is the product precipitating as an oil instead of a crystalline solid?
-
Action: This is often due to the solvent system or the cooling rate. Try changing the solvent system to one with different polarity or solubility characteristics. Also, consider adjusting the cooling rate; a slower cooling process can promote the formation of crystals over amorphous oil.
-
-
Poor Purity After Crystallization:
-
Question: Is the purity of the isolated solid not meeting specifications?
-
Action: Impurities may be co-crystallizing with the product. Perform a recrystallization with a different solvent system. It may also be necessary to perform a pre-purification step, such as a carbon treatment to remove colored impurities or a wash with a solvent in which the product is sparingly soluble, to remove more soluble impurities before the final crystallization.
-
-
Low Recovery from Crystallization:
-
Question: Is a significant amount of product being lost in the mother liquor?
-
Action: Optimize the crystallization solvent and temperature to maximize the yield of the solid product while maintaining purity. Analyze the mother liquor to quantify the product loss and determine if a second crop of crystals can be obtained.
-
-
Chromatography Required and Scale-Up Issues:
-
Question: Is column chromatography necessary for purification, and are you facing challenges in scaling it up?
-
Action: Scaling up chromatography can be complex. Ensure that the loading of the crude material on the column is not too high. The choice of the stationary and mobile phases is critical for good separation. A gradient elution may be necessary to separate closely related impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a drop in yield during the scale-up of indole synthesis?
A1: The most common culprits for a decrease in yield during scale-up are:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with low reactant concentrations, which can promote the formation of side products and the degradation of starting materials or the final product.[2]
-
Exothermic Events: Many indole syntheses are exothermic. What is manageable on a small scale can lead to thermal runaways in larger vessels if not properly controlled, causing product decomposition.[2]
-
Changes in Reagent Addition Rates: The rate at which reagents are added can have a profound impact on the reaction profile at scale and needs to be carefully controlled.
-
Impurity Profile of Starting Materials: Larger quantities of starting materials may introduce impurities that were negligible at the lab scale but can interfere with the reaction on a larger scale.[2]
Q2: How can I minimize tar or polymer formation in my Fischer indole synthesis at a larger scale?
A2: Tar formation is a common issue, often worsened by acidic conditions and high temperatures.[2] Here are some strategies to mitigate it:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. Lewis acids like ZnCl₂ or solid acid catalysts can sometimes provide better results with fewer side reactions compared to Brønsted acids.[2]
-
Temperature Control: Carefully control the reaction temperature using a jacketed reactor with efficient cooling to prevent temperature spikes that can accelerate polymerization.[2]
-
Solvent Selection: The choice of solvent can influence the solubility of intermediates and byproducts. A solvent that keeps all species in solution can sometimes reduce tar formation.[2]
-
Continuous Flow Synthesis: This approach minimizes the time the reaction mixture is exposed to high temperatures and provides superior temperature control, significantly reducing the formation of degradation products.[2]
Q3: What are the main advantages of using continuous flow chemistry for indole synthesis scale-up?
A3: Continuous flow chemistry offers several benefits over traditional batch processing for scaling up indole synthesis:
-
Enhanced Safety: The smaller reaction volumes at any given time reduce the risks associated with highly exothermic or hazardous reactions.[2]
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.[2]
-
Increased Productivity: Continuous operation can lead to higher throughput compared to batch processes, which have inherent downtime.[2]
-
Faster Reaction Times: Reactions can often be performed safely at higher temperatures and pressures, significantly reducing reaction times.[3]
-
Easier Scalability: Scaling up is often as simple as running the reactor for a longer duration or using multiple reactors in parallel, which avoids the challenges of redesigning large batch reactors.[2]
Q4: How do I select an appropriate solvent for my indole synthesis scale-up?
A4: Solvent selection is a critical parameter in scaling up, as it affects reaction kinetics, solubility, work-up, and safety. Consider the following:
-
Solubility: The solvent should effectively dissolve reactants, intermediates, and the final product to the desired extent. Poor solubility can lead to precipitation and handling issues.[2]
-
Boiling Point and Polarity: The boiling point will dictate the feasible temperature range for the reaction, while polarity affects reaction rates and selectivity.[2]
-
Safety and Environmental Impact: At scale, factors such as flammability, toxicity, and environmental impact become major considerations. Green chemistry principles should guide the choice of solvent.[2]
Data Presentation
The following tables summarize quantitative data from various studies, highlighting the impact of different conditions and methodologies on the outcome of indole synthesis.
Table 1: Effect of Different Acid Catalysts on the Synthesis of 2-Phenylindole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PPA | Neat | 150-160 | 0.25 | 85 | [4] |
| ZnCl₂ | Neat | 170-180 | 1 | 70 | [4] |
| H₂SO₄ | Ethanol | Reflux | 3 | 65 | [4] |
| p-TSA | Toluene | Reflux | 8 | 78 | [2] |
Table 2: Comparison of Batch vs. Continuous Flow for Fischer Indole Synthesis
| Parameter | Batch Method | Continuous Flow Method | Reference |
| Reaction Time | Hours | Seconds to minutes | [2][3] |
| Temperature | Typically lower to control exotherm | Can be higher for faster rates | [2][3] |
| Productivity | Lower | Significantly higher | [3] |
| Safety | Higher risk of thermal runaway | Inherently safer due to small volume | [2] |
| Scalability | Challenging, requires reactor redesign | Easier, by extending run time or parallelization | [2] |
Experimental Protocols
This section provides detailed methodologies for key indole synthesis reactions.
Protocol 1: Eco-Friendly Industrial Fischer Indole Cyclization
This protocol is adapted from an optimized process for multi-kilogram scale synthesis.[2]
Materials:
-
Substituted phenylhydrazine
-
Appropriate ketone or aldehyde
-
Toluene
-
Acid catalyst (e.g., p-toluenesulfonic acid)
Procedure:
-
Reaction Setup: In a suitable reactor, charge the phenylhydrazine and the carbonyl compound in toluene.
-
Catalyst Addition: Add the acid catalyst to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using a suitable analytical method (e.g., HPLC, TLC).
-
Work-up:
-
Cool the reaction mixture.
-
Perform an aqueous wash to remove the acid catalyst.
-
Separate the organic layer. Toluene serves as both the reaction solvent and the extraction solvent, minimizing wastewater.[2]
-
-
Isolation: Concentrate the toluene layer to crystallize the indole product.
-
Purification: The product may be of high purity and not require further purification. If necessary, recrystallize from a suitable solvent.[2]
Protocol 2: Reductive Cyclization of a β-Nitrostyrene Derivative
Materials:
-
trans-β-Dialkylamino-2-nitrostyrene derivative
-
Reducing agent (e.g., Raney nickel and hydrazine hydrate)
-
Solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a reactor equipped with a reflux condenser, dissolve the nitrostyrene derivative in ethanol.
-
Catalyst Addition: Carefully add Raney nickel to the solution.
-
Hydrazine Addition: Add hydrazine hydrate dropwise to the mixture. The reaction is often exothermic.
-
Reaction: After the addition is complete, heat the mixture to reflux and monitor the reaction until completion.
-
Work-up:
-
Cool the reaction mixture.
-
Carefully filter off the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the resulting indole derivative by crystallization or chromatography.
References
Validation & Comparative
A Comparative Guide to Fluvastatin Precursors: 1-Isopropyl-3-(4-fluorophenyl)indole and Alternative Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic pathways to Fluvastatin, focusing on the performance of the key intermediate, 1-Isopropyl-3-(4-fluorophenyl)indole, against alternative precursors. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection of efficient and scalable synthetic strategies.
Executive Summary
The industrial synthesis of Fluvastatin, a fully synthetic HMG-CoA reductase inhibitor, predominantly utilizes this compound as a pivotal precursor. This intermediate undergoes a sequence of reactions, including a Vilsmeier-Haack formylation and subsequent aldol condensation, to construct the characteristic dihydroxy heptenoic acid side chain. Alternative approaches focus on different methods for the initial synthesis of the substituted indole core, such as the Fischer, Bischler-Möhlau, and Larock indole syntheses. While the traditional route starting from the pre-formed this compound is well-established, an improved one-pot process developed by Novartis has demonstrated a significant increase in overall yield. The choice of synthetic route ultimately depends on a balance of factors including yield, purity, cost of starting materials, and scalability.
Comparison of Synthetic Precursors and Routes
The following table summarizes the key quantitative data for the synthesis of Fluvastatin and its immediate precursors through various routes.
| Synthetic Route | Key Precursor(s) | Key Reaction(s) | Reported Yield | Advantages | Disadvantages |
| Traditional Route | This compound | Vilsmeier-Haack, Aldol Condensation | Good to High (stepwise) | Well-established, reliable for producing the core intermediate. | Multi-step process with isolation of intermediates can lower overall yield. |
| Improved Novartis Process | (E)-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal, tert-butyl acetoacetate | One-pot Aldol Condensation and Reduction | Overall yield increased by 25% compared to the traditional research synthesis.[1] | Higher throughput, reduced solvent usage, lower manufacturing cost.[2] | Requires precise control of reaction conditions to manage selectivity.[2] |
| Fischer Indole Synthesis | 4-Fluorophenylhydrazine, 1-(4-fluorophenyl)-2-methyl-1-propanone | Fischer Indole Synthesis | Mid-range yields (50-70% for the indole formation step).[3] | Versatile method for indole synthesis. | Can require harsh acidic conditions and high temperatures; potential for regioisomer formation with unsymmetrical ketones. |
| Bischler-Möhlau Indole Synthesis | 2-Bromo-1-(4-fluorophenyl)ethanone, N-isopropylaniline | Bischler-Möhlau Reaction | Good yields for the indole formation step. | Avoids some of the regioselectivity issues of the Fischer synthesis. | Requires an excess of the aniline component. |
| Larock Indole Synthesis | o-Iodo-N-isopropylaniline, 1-ethynyl-4-fluorobenzene | Palladium-catalyzed heteroannulation | Good to excellent yields for the indole formation step.[4] | High versatility in substrate scope.[4] | Requires a palladium catalyst, which can be costly; potential for catalyst poisoning. |
Experimental Protocols
Synthesis of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde via Vilsmeier-Haack Reaction
This protocol describes the formylation of the precursor this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
3-(N-methyl-N-phenylamino)acrolein
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in acetonitrile.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide at 0°C with stirring.
-
Add the Vilsmeier reagent to the solution of the indole derivative.
-
Add 3-(N-methyl-N-phenylamino)acrolein to the reaction mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde.
Synthesis of Fluvastatin Precursor via Aldol Condensation
This protocol outlines the condensation of the acrylaldehyde intermediate with an acetoacetate derivative.
Materials:
-
(E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde
-
tert-Butyl acetoacetate
-
Sodium hydride (NaH)
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Add tert-butyl acetoacetate dropwise to the suspension at 0°C and stir for 30 minutes.
-
Cool the mixture to -40°C and add n-butyllithium dropwise to form the dianion.
-
Add a solution of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl)acrylaldehyde in anhydrous THF to the dianion solution at -40°C.
-
Stir the reaction mixture at -40°C until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting intermediate, a β-hydroxy ketoester, can then be stereoselectively reduced to the syn-diol of Fluvastatin.
Mandatory Visualizations
Caption: HMG-CoA Reductase Pathway and Fluvastatin Inhibition.
Caption: Experimental Workflow for Fluvastatin Synthesis.
References
A Comparative Guide to the Synthesis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Consequently, the development of efficient and versatile synthetic routes to substituted indoles remains a critical area of research. This guide provides an objective comparison of prominent synthesis routes for substituted indoles, evaluating their performance based on experimental data and providing detailed methodologies for key reactions.
Comparative Performance of Indole Synthesis Routes
The selection of an appropriate synthetic strategy for a target substituted indole is a crucial decision that influences yield, purity, scalability, and overall efficiency. The following table summarizes quantitative data for several classical and modern methods for the synthesis of representative indole derivatives.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | 170°C, 10-20 min | 72-80[1] |
| Phenylhydrazine, Propiophenone | Acetic Acid | Reflux, 8 hours | 75[2] | |
| Phenylhydrazine, Propiophenone | Eaton's Reagent (Microwave) | 170°C, 10 min | 92[2] | |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | Anilinium bromide (Microwave) | 540W, 45-60 sec | 71[1] |
| Aniline, Phenacyl bromide (one-pot, microwave) | None | 600W, 1 min | 52-75[1] | |
| Leimgruber-Batcho Synthesis | 4-Methyl-3-nitrobenzonitrile | DMF-DMA; Fe, Acetic Acid | 110°C then Reflux | 48[3] |
| o-Nitrotoluene | DMF-DMA, Pyrrolidine; Raney Ni, H₂ | Reflux then rt | High[4] | |
| Larock Indole Annulation | 2-Iodoaniline, Phenylacetylene | Pd(OAc)₂, LiCl, K₂CO₃ | 100°C, 6-24 h | Not specified[1] |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide; Zn, Acetic Acid | N/A | Not specified[5] |
| Palladium-Catalyzed Cyanation | 6-Bromoindole | Pd Catalyst, Cyanide Source | ~120°C | Not specified[3] |
Experimental Protocols
Detailed methodologies for the synthesis of a representative indole, 2-phenylindole, via three common methods are provided below.
Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from established procedures utilizing zinc chloride as a catalyst.[1][6]
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a 50 mL 2-neck round-bottom flask, combine acetophenone (2 g) and ethanol (6 mL).
-
With stirring, add phenylhydrazine (1.8 g) dropwise.
-
Add approximately 8-10 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.
-
Cool the flask in an ice bath to induce precipitation of the product.
-
Collect the solid by filtration through a Büchner funnel and wash with ice-cold ethanol (2 mL).
-
Dry the solid to obtain acetophenone phenylhydrazone. The expected yield is 87-91%.[1]
Step 2: Cyclization to 2-Phenylindole
-
In a 1-liter beaker, thoroughly mix the freshly prepared acetophenone phenylhydrazone (53 g, 0.25 mol) with powdered anhydrous zinc chloride (250 g).
-
Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously. The mixture will become liquid within 3-4 minutes.
-
Remove the beaker from the oil bath and continue stirring for 5 minutes.
-
To prevent solidification into a hard mass, stir in 200 g of clean sand.
-
Digest the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid to dissolve the zinc chloride.
-
Filter the sand and crude 2-phenylindole. Boil the solids with 600 mL of 95% ethanol.
-
Decolorize the hot solution with Norit and filter.
-
Cool the filtrate to crystallize the 2-phenylindole. Collect the product by filtration and wash with cold ethanol. The total yield is 72-80%.[1]
Bischler-Möhlau Indole Synthesis of 2-Phenylindole (Microwave-Assisted)
This modern variation utilizes microwave irradiation to significantly reduce reaction times.[1]
Step 1: Synthesis of N-Phenacylaniline
-
Mix equimolecular amounts of aniline and phenacyl bromide with sodium bicarbonate.
-
Allow the solid-state reaction to proceed for 3 hours at room temperature.
Step 2: Microwave-Assisted Cyclization
-
A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation at 540 W for 45-60 seconds to yield 2-phenylindole.
-
A one-pot alternative involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to yields of 52-75%.[1]
Larock Indole Annulation
This palladium-catalyzed method is highly versatile for the synthesis of 2,3-disubstituted indoles.[1]
-
In a reaction vessel, combine the o-iodoaniline (1.0 equiv), the internal alkyne (1.1-1.5 equiv), palladium(II) acetate (1-5 mol %), lithium chloride (1.0 equiv), and potassium carbonate (2.0 equiv).
-
Add DMF as the solvent.
-
Heat the mixture at 100°C for 6-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Combine the organic layers, wash, dry, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 2,3-disubstituted indole.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the general workflows and key mechanistic steps of the discussed indole syntheses.
References
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated indole analogs, a privileged scaffold in numerous therapeutic agents. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination on this critical class of compounds.
The indole nucleus is a fundamental component of a vast array of biologically active natural products and synthetic drugs.[1] The introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical properties, thereby modulating its biological activity.[1] These effects can manifest as alterations in metabolic stability, lipophilicity, binding affinity to target proteins, and overall pharmacokinetic profiles.[1][2] This guide will delve into specific examples, backed by experimental data, to illustrate these critical differences.
I. Comparative Biological Activity Data
The following tables summarize quantitative data comparing the biological activity of fluorinated and non-fluorinated indole analogs across various biological targets.
Table 1: Anticancer Activity (Cell Viability, IC₅₀)
| Compound Pair | Non-Fluorinated Analog | Fluorinated Analog | Target/Cell Line | IC₅₀ (µM) - Non-Fluorinated | IC₅₀ (µM) - Fluorinated |
| Indole-Chalcone Derivatives | 4-methyl analog | (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | HCT-116/L (oxaliplatin-resistant) | 0.141 | 0.006 |
| 5-methyl analog | 5-fluoro analog of FC116 | HCT-116/L (oxaliplatin-resistant) | 0.030 | 0.007 |
Table 2: Antiviral Activity (HIV-1 Reverse Transcriptase Inhibition)
| Compound Pair | Non-Fluorinated Analog | Fluorinated Analog | Assay | IC₅₀ (nM) - Non-Fluorinated | IC₅₀ (nM) - Fluorinated |
| Indole-based NNRTIs | Indole derivative | 4-fluoroindole derivative | HIV-1 Reverse Transcriptase | >100 | ~2 |
| Indole Sulfonamides | 5-chloro derivative | 5-chloro-4-fluoro derivative | HIV-1 WT | High nM range | Low nM range |
Table 3: G-Protein Coupled Receptor (GPCR) Binding Affinity (Kᵢ)
| Compound Pair | Non-Fluorinated Analog | Fluorinated Analog | Target Receptor | Kᵢ (nM) - Non-Fluorinated | Kᵢ (nM) - Fluorinated |
| Serotonin Receptor Ligands | Indole-imidazole conjugate | 4-fluoro-5-iodo-indole-imidazole conjugate | 5-HT₇ Receptor | 47.4 (clozapine reference) | 4 |
| Cannabinoid Receptor Ligands | Indole-2-carboxamide | Fluorinated indole-2-carboxamide (RM365) | CB₂ Receptor | >1000 | 2.1 |
Table 4: Metabolic Stability
| Compound | Description | Half-life (t½, min) | Intrinsic Clearance (CLᵢₙₜ, mL/min/kg) |
| UT-155 | Non-fluorinated indole | 12.35 | - |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - |
| 32c | CF₃-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) |
| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 |
II. Experimental Protocols
A. MTT Assay for Cell Viability and Proliferation
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1]
Materials:
-
Cells in culture
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.2% NP-40 with 8 mM HCl in isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated indole analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[3][4]
-
Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[4]
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]
B. In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant purified protein kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (indole analogs) dissolved in DMSO
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted test compounds to the wells and incubate for a short period to allow for binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Detection: After a set incubation time, add the kinase detection reagent, which measures the amount of ADP produced (inversely proportional to kinase inhibition).
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
C. Cytochrome P450 (CYP450) Inhibition Assay for Metabolic Stability
This assay assesses a compound's potential to inhibit major drug-metabolizing enzymes, indicating its metabolic stability.
Materials:
-
Human liver microsomes
-
CYP450 isoform-specific substrates
-
Test compounds (indole analogs)
-
NADPH regenerating system
-
Incubation buffer
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the isoform-specific substrate with human liver microsomes and a range of concentrations of the test compound.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Reaction Termination: After a specific incubation time, stop the reaction (e.g., by adding a quenching solvent).
-
Metabolite Quantification: Analyze the formation of the specific metabolite using LC-MS/MS.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the formation of the metabolite, by comparing the results to a vehicle control.
III. Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole analogs.
Caption: Medicinal chemistry workflow for the optimization of indole analogs.
References
- 1. FLUORINATED CANNABINOID CB2 RECEPTOR LIGANDS: SYNTHESIS AND IN VITRO BINDING CHARACTERISTICS OF 2-OXOQUINOLINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of high-affinity fluorinated ligands for cannabinoid subtype 2 receptor, and in vitro evaluation of a radioactive tracer for imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Spectroscopic Comparison of Key Indole Derivatives
Indole and its derivatives are fundamental heterocyclic scaffolds in numerous natural products and pharmaceutical agents, playing critical roles in biological processes. Their structural and electronic properties, which dictate their function, can be effectively probed using various spectroscopic techniques. This guide provides a comparative overview of the spectroscopic characteristics of key indole derivatives—Indole, L-Tryptophan, Serotonin, and Melatonin—supported by experimental data from UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
Data Presentation: Spectroscopic Properties
The following table summarizes the key spectroscopic parameters for selected indole derivatives, providing a quantitative basis for comparison. Solvents and conditions are noted where specified in the source literature.
| Indole Derivative | Technique | Parameter | Value | Solvent/Conditions | Reference |
| Indole | UV-Vis | λmax | ~280 nm | Solution | [1] |
| Fluorescence | λem | 340-350 nm | Aqueous | [2] | |
| Quantum Yield (ΦF) | 0.264 | Aqueous | [2] | ||
| ¹H NMR | δ (N-H) | 8.0-12.0 ppm | CDCl₃ | [3] | |
| δ (C3-H) | 6.4-6.5 ppm | CDCl₃ | [3] | ||
| ¹³C NMR | δ (C2) | ~125 ppm | CDCl₃ | [3] | |
| δ (C3) | ~102 ppm | CDCl₃ | [3] | ||
| IR | ν (N-H stretch) | 3406 cm⁻¹ | KBr pellet | [4] | |
| ν (Aromatic C=C stretch) | 1508, 1577 cm⁻¹ | KBr pellet | [4] | ||
| L-Tryptophan | UV-Vis | λmax | 220, 280 nm | Water:Acetonitrile | [5] |
| Fluorescence | λem | 340-350 nm | Aqueous | [2] | |
| Quantum Yield (ΦF) | 0.145 | Aqueous | [2] | ||
| Serotonin | UV-Vis | λmax | 277 nm (shoulder at 300 nm) | PBS Buffer / Aqueous | [6][7] |
| Fluorescence | λem | 300-400 nm | Aqueous | [5] | |
| Melatonin | UV-Vis | λmax | ~280 nm | DMSO | [7] |
| Fluorescence | λem | 354 nm | Aqueous | [8] | |
| 3-Methylindole | Fluorescence | λem | 365 nm | Aqueous | [2] |
| Quantum Yield (ΦF) | 0.347 | Aqueous | [2] | ||
| 5-Hydroxyindole | Fluorescence | λem | 325 nm | Cyclohexane | [9] |
Visualizations: Workflows and Principles
Diagrams are essential for visualizing complex processes and relationships in spectroscopic analysis. Below are representations of a standard experimental workflow and the fundamental electronic transitions governing UV-Vis and fluorescence spectroscopy.
Experimental Protocols
The following protocols outline the general procedures for obtaining the spectroscopic data presented. Specific instrument parameters may vary.
1. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To measure the electronic absorption spectrum and determine the wavelength(s) of maximum absorbance (λmax).
-
Protocol:
-
Sample Preparation: Prepare a stock solution of the indole derivative in a UV-transparent solvent (e.g., water, ethanol, acetonitrile) at a concentration of approximately 1 mg/mL.[5] Dilute the stock solution to a final concentration (typically 1-10 µg/mL) that yields an absorbance reading between 0.1 and 1.0 AU.[5]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the solvent to serve as a blank and another with the sample solution.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm.[10]
-
Analysis: Identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
2. Fluorescence Spectroscopy
-
Objective: To measure the fluorescence emission spectrum, determine the wavelength of maximum emission (λem), and calculate the fluorescence quantum yield (ΦF).
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the indole derivative (typically ~0.01 mM) in an appropriate solvent to avoid inner filter effects.[9] The absorbance at the excitation wavelength should be below 0.1.
-
Instrumentation: Use a fluorometer equipped with an excitation source (e.g., Xenon lamp or LED) and an emission detector.
-
Data Acquisition:
-
Analysis:
-
Identify the wavelength of maximum emission intensity (λem).
-
The fluorescence quantum yield (ΦF) is typically determined relative to a standard of known quantum yield (e.g., quinine sulfate) using the comparative method. The integrated sphere technique can also be used for absolute measurements.[2]
-
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
-
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the indole derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). Signal multiplicity, integration (for ¹H), and chemical shifts are used to assign the structure.[3][11][12]
-
4. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify characteristic vibrational modes of functional groups within the molecule.
-
Protocol:
-
Sample Preparation:
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition: Collect a background spectrum (of the KBr pellet or solvent). Then, collect the sample spectrum. The data is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., N-H stretch, C=C aromatic stretch, C-H bend) by comparing the observed frequencies to correlation tables.[4][15]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]
- 14. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Validation of 1-Isopropyl-3-(4-fluorophenyl)indole
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in the synthesis of pharmaceuticals like Fluvastatin[1][2][3]. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative analytical techniques and supported by established experimental principles.
Comparison of Analytical Techniques for Purity Assessment
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. While HPLC is a widely used and robust technique, other methods can provide complementary information. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or absolute purity determination.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on differential partitioning of analytes between a mobile phase and a stationary phase, with detection typically by UV absorbance.[4] | An intrinsic property where the signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[4] | Separation by HPLC followed by detection based on the mass-to-charge ratio of ionized molecules, enabling identification of unknown compounds.[4] |
| Primary Application | Routine quality control, quantification of the main component and known impurities.[5][6] | Absolute purity determination without the need for specific reference standards for each impurity.[4] | Identification and quantification of known and unknown impurities, including those at trace levels.[4] |
| Strengths | High precision, reproducibility, and robustness for routine analysis.[6] | High accuracy and can serve as a primary ratio method. | High sensitivity and specificity for impurity identification. |
| Limitations | Requires reference standards for the identification and quantification of impurities. | Lower sensitivity compared to HPLC-UV and LC-MS. | Quantitative accuracy can be influenced by ionization efficiency. |
| Typical Limit of Detection (LOD) | 0.015 - 0.2 µg/mL for indole derivatives.[4] | ~0.5 mg/mL (analyte concentration).[4] | pg to ng range, depending on the analyte and instrument. |
Experimental Protocol: HPLC Purity Method for this compound
This section details a recommended HPLC method for the purity validation of this compound. This method is based on common practices for the analysis of indole derivatives and should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 90 25 90 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
2. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a diluent (e.g., 50:50 Acetonitrile:Water) to obtain a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3. Method Validation Parameters:
The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][7][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][8] This can be demonstrated by spiking the sample with potential impurities, which, based on the synthesis route, could include N-isopropylaniline, 4-fluorophenacyl chloride, and 1-(4-fluorophenyl)-2-(isopropyl(phenyl)amino)ethanone.[1][2][9]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50-150% of the target concentration.[7]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is typically expressed as the relative standard deviation (RSD).
Data Presentation
The results of the method validation should be summarized in clear and concise tables.
Table 1: System Suitability Test Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Summary of Validation Data
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.25 - 0.75 mg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD %) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
Visualizations
Diagram 1: HPLC Purity Validation Workflow
Caption: Workflow for the HPLC purity validation of this compound.
References
- 1. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
- 2. scirp.org [scirp.org]
- 3. ossila.com [ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. aaps.ca [aaps.ca]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. rsc.org [rsc.org]
The Versatility of the Indole Scaffold: A Comparative Analysis in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the indole nucleus represents a privileged scaffold in the quest for novel therapeutic agents. Its inherent structural features and amenability to chemical modification have led to the development of a multitude of derivatives with potent and diverse biological activities. This guide provides a comparative analysis of indole derivatives, focusing on their anticancer and antimicrobial properties, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
The indole ring system, a fusion of a benzene and a pyrrole ring, is a common motif in natural products and has been successfully incorporated into a wide range of clinically approved drugs.[1][2][3] Its ability to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking makes it a versatile starting point for the design of new pharmacologically active molecules.[2] Recent research has focused on the development of indole derivatives as potent inhibitors of key cellular processes implicated in cancer and microbial infections.[1][4]
Comparative Analysis of Anticancer Activity
Indole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[5] A primary mechanism of action for many anticancer indole derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cell signaling pathways that regulate cell growth and division.[6][7][8]
Below is a summary of the in vitro cytotoxic activity of selected indole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Indole Derivative Class | Compound Example | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Acrylamide | Compound 1 | Tubulin Polymerization Inhibitor | Huh7 (Hepatocellular Carcinoma) | 5.0 | [1] |
| Pyrido[4,3-b]indole | Compound 2 | Tubulin Polymerization Inhibitor | HeLa (Cervical Cancer) | 8.7 | [1] |
| Indole-Curcumin | Methoxy-substituted derivative (27) | Not Specified | HeLa (Cervical Cancer) | 4 | [1] |
| A549 (Lung Cancer) | 15 | [1] | |||
| Hep-2 (Laryngeal Cancer) | 12 | [1] | |||
| Pyrazolinyl-Indole | Compound 17 | EGFR Inhibitor | Leukemia | >10 (78.76% growth inhibition at 10 µM) | [1] |
| Indole-Chalcone | Derivative 12 | Tubulin Polymerization Inhibitor | Various | 0.22 - 1.80 | [6] |
| Benzimidazole-Indole | Derivative 8 | Tubulin Polymerization Inhibitor | Various | 0.05 (average) | [6] |
| Indole-Thiophene | Not Specified | Not Specified | MDA-MB-231 (Triple Negative Breast Cancer) | 13 - 19 | [6] |
| Ursolic Acid-Indole | Compound 5f | Topoisomerase IIα Inhibitor | SMMC-7721 (Hepatocarcinoma) | 0.56 | [9] |
| HepG2 (Hepatocarcinoma) | 0.91 | [9] |
Comparative Analysis of Antimicrobial Activity
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and indole derivatives have emerged as a promising class of compounds.[4][10] They exhibit a broad spectrum of activity against both bacteria and fungi, often through mechanisms that involve the disruption of microbial membranes, inhibition of biofilm formation, and interference with essential cellular processes.[1][11]
The following table summarizes the in vitro antimicrobial activity of various indole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration that prevents visible growth of a microorganism).
| Indole Derivative Class | Compound Example | Microorganism | MIC (µg/mL) | Reference |
| Indole-Thiadiazole | Compound 2c | Bacillus subtilis | 3.125 | [1] |
| Indole-Triazole | Compound 3c | Bacillus subtilis | 3.125 | [1] |
| Compound 3d | Staphylococcus aureus | 6.25 | [8] | |
| MRSA | 3.125 | [8] | ||
| Candida krusei | 3.125 | [8] | ||
| Halogenated Indoles | 6-bromo-4-iodoindole | Staphylococcus aureus | 20 | [3] |
| 4-bromo-6-chloroindole | Staphylococcus aureus | 30 | [3] | |
| 5-iodoindole | Acinetobacter baumannii (XDR) | 64 | [7] | |
| 3-methylindole | Acinetobacter baumannii (XDR) | 64 | [7] | |
| Ciprofloxacin-Indole Hybrid | Compound 8b | Staphylococcus aureus (Clinical Isolate) | 0.0625 | [12] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][13][14]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[13]
-
Compound Treatment: The cells are then treated with serial dilutions of the indole derivatives for a specified period (e.g., 24-72 hours).[10]
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[15]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[14]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[15] The IC50 value is then calculated from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][4][16]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[16]
-
Serial Dilution: The indole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.[4]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[16]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[4]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: The kinase, a specific substrate peptide, and the indole derivative (at various concentrations) are pre-incubated in a reaction buffer.[17]
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.[17]
-
Incubation: The reaction mixture is incubated for a defined period to allow for the phosphorylation of the substrate.
-
Detection of Activity: The kinase activity is quantified by measuring the amount of ADP produced or the amount of phosphorylated substrate. This can be achieved using various detection methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.[17][18]
-
IC50 Determination: The IC50 value is determined by plotting the kinase activity against the inhibitor concentration.
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Generic kinase signaling pathway targeted by indole derivatives.
Caption: Logical workflow for indole derivative drug discovery.
Caption: Experimental workflow for a typical cytotoxicity (MTT) assay.
References
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. In vitro kinase assay [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 17. benchchem.com [benchchem.com]
- 18. caymanchem.com [caymanchem.com]
Fluorination: A Key Strategy for Enhancing the Metabolic Stability of Indole-Based Drug Candidates
A comparative guide for researchers, scientists, and drug development professionals on the metabolic stability of fluorinated indoles, supported by experimental data and detailed methodologies.
The strategic incorporation of fluorine into indole-containing molecules is a widely adopted strategy in modern medicinal chemistry to enhance their metabolic stability and, consequently, improve their pharmacokinetic profiles. By replacing a hydrogen atom with a fluorine atom at a metabolically susceptible position, the carbon-fluorine bond's strength and stability can effectively block or significantly slow down oxidative metabolism by cytochrome P450 (CYP450) enzymes.[1][2] This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indoles, supported by experimental data, detailed experimental protocols, and visualizations of key processes.
Enhanced Metabolic Stability of Fluorinated Indoles: The Data
Preclinical studies consistently demonstrate the positive impact of fluorination on the metabolic stability of indole-containing compounds. The following table summarizes quantitative data from in vitro metabolic stability assays, highlighting the increased half-life (t½) and reduced intrinsic clearance (CLint) of fluorinated indoles compared to their non-fluorinated counterparts.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/mg or /10^6 cells) | Data Source |
| UT-155 (Compound 8) | Non-fluorinated indole | 12.35 | - | [1][3] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [1] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | [1] |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 (µL/min/10^6 cells) | [1] |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 (µL/min/10^6 cells) | [1] |
| Indole Derivative A | Non-fluorinated indole | > 10 | - | [4] |
| 6-fluoroindole derivative 71a | 6-F substituted indole | < 1 | - | [4] |
| Indazole Derivative | Non-fluorinated indazole | > 5000 | - | [4] |
| 4-fluoroindazole 51 | 4-F substituted indazole | 2500 | - | [4] |
| 6-fluoroindazole 52 | 6-F substituted indazole | 14 | - | [4] |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes, while the data for 5-Fluoroindole was generated in rat liver microsomes. Direct comparison of absolute values between different studies should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[1]
Cytochrome P450-Mediated Metabolism of Indoles
The primary route of metabolism for many indole-containing compounds is oxidation by cytochrome P450 enzymes, such as CYP2A6 and CYP2E1.[1][5] This process can lead to the formation of various oxidized products, including indoxyl and oxindole.[1][5] Fluorination at a metabolically labile position on the indole ring can block this oxidative process, leading to a more stable compound.[1][2] This increased stability often translates to a longer half-life and lower clearance in vivo, which are desirable pharmacokinetic properties for many drug candidates.
Caption: Cytochrome P450-mediated metabolism of indoles.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
The following protocol outlines a typical in vitro metabolic stability assay using liver microsomes to determine the intrinsic clearance (CLint) and half-life (t½) of a test compound.[6][7] This assay is a standard method for evaluating a compound's susceptibility to metabolism by CYP450 enzymes.[8][9]
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.[1][6]
2. Materials:
-
Test compound (fluorinated or non-fluorinated indole)
-
Liver microsomes (from human, rat, mouse, etc.)[8]
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Cofactor: NADPH
-
Positive control compound (with known metabolic stability)
-
Termination solution (e.g., cold acetonitrile or methanol containing an internal standard)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis[9]
3. Experimental Workflow:
Caption: Experimental workflow for an in vitro metabolic stability assay.
4. Procedure:
-
Preparation of Reagents: Prepare working solutions of the test compound, positive control, and NADPH regenerating system in phosphate buffer.
-
Incubation Setup: In a 96-well plate or microcentrifuge tubes, add the liver microsome suspension to the phosphate buffer.[1]
-
Pre-incubation: Pre-incubate the microsome mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Add the test compound to the pre-incubated microsome mixture and vortex gently. To initiate the metabolic reaction, add the pre-warmed NADPH solution.[1] The final concentration of the test compound is typically in the low micromolar range.[1]
-
Time Course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Reaction Termination: Immediately add the withdrawn aliquot to a tube or well containing the cold termination solution to stop the reaction and precipitate the proteins.[1]
-
Sample Processing: Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.[1]
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.[9]
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein).
Conclusion
The strategic fluorination of indole-based compounds is a proven and effective method for enhancing their metabolic stability. By blocking sites of oxidative metabolism by CYP450 enzymes, fluorination can significantly increase the half-life and reduce the clearance of drug candidates, leading to improved pharmacokinetic properties. The in vitro metabolic stability assay using liver microsomes is a robust and widely used method for assessing the metabolic lability of compounds and guiding the design of more stable and effective drug candidates. This guide provides researchers with the foundational knowledge, comparative data, and experimental protocols to effectively assess and optimize the metabolic stability of fluorinated indoles in their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 8. nuvisan.com [nuvisan.com]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Structure-Activity Relationship of 1-Isopropyl-3-(4-fluorophenyl)indole Derivatives: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, understanding the nuanced relationships between a compound's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Isopropyl-3-(4-fluorophenyl)indole derivatives, a scaffold with known interactions with key biological targets, most notably the cannabinoid receptors (CB1 and CB2). By presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to facilitate the rational design of novel therapeutic agents.
Comparative Biological Activity of Indole Derivatives
The primary biological targets for many indole derivatives are the cannabinoid receptors, CB1 and CB2.[2] The CB1 receptor is predominantly found in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily expressed in the immune system and is implicated in inflammatory processes.[3] The affinity of a compound for these receptors is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in receptor binding assays.
The following tables summarize the binding affinities of various indole derivatives at human CB1 and CB2 receptors, providing a basis for understanding the impact of structural modifications.
Table 1: Influence of N1-Alkyl Substituent on Cannabinoid Receptor Affinity of 3-(1-Naphthoyl)indoles
| Compound ID | N1-Substituent | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| JWH-007 | Methyl | 9.5 | 2.9 | [4] |
| JWH-015 | Propyl | 164 | 13.8 | [2] |
| JWH-018 | Pentyl | 9 | 2.94 | [2] |
| JWH-019 | Hexyl | 9.8 | 4.1 | [5] |
| JWH-004 | Butyl | 21 | 5.6 | [5] |
Table 2: Influence of C3-Aroyl Substituent on Cannabinoid Receptor Affinity of 1-Pentylindoles
| Compound ID | C3-Substituent | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| JWH-018 | 1-Naphthoyl | 9 | 2.94 | [2] |
| JWH-081 | 4-Methoxy-1-naphthoyl | 1.2 | 1.2 | [6] |
| JWH-122 | 4-Methyl-1-naphthoyl | 0.69 | 1.2 | [6] |
| JWH-210 | 4-Ethyl-1-naphthoyl | 0.46 | 0.69 | [2] |
SAR Insights: From the data on related compounds, several key SAR trends can be inferred for the this compound scaffold:
-
N1-Substituent: The nature of the alkyl group at the N1 position of the indole ring is a critical determinant of affinity for both CB1 and CB2 receptors. Generally, an alkyl chain of 3 to 6 carbons is optimal for high affinity.[2][5] While the target compound has an isopropyl group, it is expected that variations in the size and branching of this substituent will significantly impact receptor binding.
-
C3-Aryl Group: The aromatic group at the C3 position plays a crucial role in receptor interaction, likely through π-π stacking interactions within the receptor's binding pocket.[6] The 4-fluorophenyl group in the target scaffold is a common feature in many biologically active compounds. Modifications to this ring, such as the introduction of other substituents or its replacement with different aromatic or heteroaromatic systems, would be a key area for SAR exploration.
-
Indole Core Modifications: Substitution on the indole nucleus itself can also influence activity. For instance, a methyl group at the C2 position has been shown to decrease CB1 receptor affinity in some series.[5]
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Cannabinoid Receptor Binding Assay (Radioligand Displacement Assay)
This assay determines the affinity of a test compound for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity, non-selective cannabinoid agonist).
-
Non-specific binding control: WIN-55,212-2 (a high-affinity cannabinoid agonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand ([³H]CP-55,940), and either the assay buffer (for total binding), a high concentration of a non-radiolabeled ligand (for non-specific binding), or the test compound at various concentrations.
-
Incubation: Incubate the plates at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Cannabinoid Receptor Signaling Pathways
Upon activation by an agonist, cannabinoid receptors initiate a cascade of intracellular signaling events, primarily through coupling to Gi/o proteins.[2] Understanding these pathways is crucial for characterizing the functional activity of novel ligands.
The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, the βγ subunit of the G-protein can activate other downstream effectors, including mitogen-activated protein kinases (MAPKs) like ERK1/2, which are involved in regulating cell growth and differentiation.[2]
Caption: Simplified cannabinoid receptor signaling cascade.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly those targeting the cannabinoid system. The structure-activity relationships of related indole derivatives provide a valuable roadmap for optimizing the potency and selectivity of new analogs. By utilizing the experimental protocols and understanding the signaling pathways outlined in this guide, researchers can effectively design and evaluate novel compounds, accelerating the drug discovery process. Future studies focusing on a systematic exploration of the SAR of this specific scaffold will be instrumental in unlocking its full therapeutic potential.
References
- 1. Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Binding and Docking-Based 3D-QSAR Studies of 2-Pyridylbenzimidazoles—A New Family of High Affinity CB1 Cannabinoid Ligands [mdpi.com]
- 5. Synthesis and Pharmacology of 1-Alkyl-3-(1-naphthoyl)indoles: Steric and Electronic Effects of 4- and 8-Halogenated Naphthoyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB(1) and CB(2) receptors: steric and electronic effects of naphthoyl substituents. New highly selective CB(2) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
cost-benefit analysis of different synthetic pathways for Fluvastatin intermediates
For researchers, scientists, and drug development professionals, the efficient synthesis of pharmaceutical intermediates is a critical factor in the overall cost and timeline of drug production. This guide provides a comparative analysis of two prominent synthetic pathways for key intermediates of Fluvastatin, a widely used synthetic statin for the treatment of hypercholesterolemia.
This analysis focuses on a traditional synthetic approach utilizing the Horner-Wadsworth-Emmons (HWE) olefination and a more recent, improved one-pot process developed by Novartis. The comparison highlights key differences in reaction conditions, yield, and potential for industrial scale-up, supported by available experimental data.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Traditional Horner-Wadsworth-Emmons Pathway | Improved Novartis One-Pot Process |
| Key Intermediate | (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester | (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid-1,1-dimethylethylester |
| Key Reaction | Horner-Wadsworth-Emmons Olefination | One-pot condensation and low-temperature reduction |
| Reported Yield | ~90% for a key reduction step[1] | Overall yield increased by 25% compared to previous methods[1] |
| Reaction Time | A key reduction step is reported to take 5 hours.[1] | Not explicitly detailed, but "higher throughput" is claimed.[2] |
| Process Steps | Multi-step process with isolation of intermediates. | "One-pot" synthesis without isolation of the intermediate keto-alcohol.[2] |
| Solvent Usage | Multiple solvents required for reaction and purification. | Omission of two solvents compared to the previous process.[2] |
| Cost-Effectiveness | Standard industrial process. | "Considerably lower cost".[2] |
Visualizing the Synthetic Approaches
The following diagrams illustrate the logical flow of the two compared synthetic pathways for Fluvastatin intermediates.
Caption: Comparative workflow of Traditional HWE vs. Novartis One-Pot Process.
In-Depth Analysis of the Synthetic Pathways
Traditional Pathway: Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and reliable method for the stereoselective synthesis of alkenes. In the context of Fluvastatin synthesis, it is employed to construct the heptenoate side chain. This pathway typically involves the reaction of a phosphonate-stabilized carbanion with the core indole aldehyde.
A key intermediate in this route is (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester. A subsequent reduction of the keto group to a hydroxyl group is a critical step. One patented process describes the reduction of this intermediate using methoxy diethylborane and sodium borohydride, achieving a 90% yield with a syn/anti ratio of 98:2 over a 5-hour reaction time.[1] While effective, this multi-step approach necessitates the isolation and purification of intermediates, which can increase production time and cost, as well as solvent consumption.
Improved Novartis Process: A "One-Pot" Solution
In an effort to streamline the synthesis and improve efficiency, Novartis developed an improved manufacturing process.[2] This method involves a one-pot reaction that combines the condensation of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with the dianion of tert-butyl acetoacetate, followed by a low-temperature reduction to directly yield the desired diol intermediate, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic acid-1,1-dimethylethylester.
The key advantages of this process are a significant 25% increase in the overall yield and the elimination of two solvents from the workflow.[1] By avoiding the isolation of the intermediate keto-alcohol, the process boasts a higher throughput and is described as being "considerably lower cost".[2] This approach represents a significant process intensification, aligning with the principles of green chemistry by reducing waste and improving atom economy.
Experimental Protocols
While detailed, step-by-step industrial protocols are often proprietary, the following represents a general outline of the key experimental steps based on available literature.
General Protocol for Horner-Wadsworth-Emmons Olefination
-
Phosphonate Anion Generation: A suitable phosphonate ester is treated with a strong base (e.g., sodium hydride or an alkyllithium reagent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at a low temperature (e.g., 0 °C to -78 °C) to generate the phosphonate carbanion.
-
Olefination: A solution of the indole aldehyde, [3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-carbaldehyde, in the same solvent is added to the solution of the phosphonate anion. The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography, to yield the keto-ester intermediate.
-
Reduction: The isolated keto-ester is dissolved in a suitable solvent system (e.g., THF/methanol). A reducing agent, such as a combination of an alkoxydialkylborane and sodium borohydride, is added at a controlled low temperature. The reaction proceeds for several hours to yield the desired diol intermediate.[1]
Conceptual Protocol for the Novartis One-Pot Process
-
Dianion Formation: tert-Butyl acetoacetate is treated with two equivalents of a strong base (e.g., sodium hydride followed by n-butyllithium) in an anhydrous solvent at a low temperature to form the dianion.
-
Condensation: A solution of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal in the same solvent is added to the dianion solution at a controlled low temperature to facilitate the aldol-type condensation.
-
In-situ Reduction: Without isolating the intermediate, a reducing agent is added directly to the reaction mixture at a low temperature to stereoselectively reduce the newly formed ketone to the corresponding alcohol.
-
Work-up and Isolation: The reaction is quenched, and the final diol product is isolated and purified. This streamlined process avoids a separate work-up and purification step for the keto-alcohol intermediate.[2]
Conclusion
The evolution of the synthetic strategy for Fluvastatin intermediates from a traditional multi-step Horner-Wadsworth-Emmons pathway to the improved Novartis one-pot process demonstrates a clear trend towards more efficient, cost-effective, and environmentally conscious manufacturing. The one-pot approach offers significant advantages in terms of increased yield, reduced solvent usage, and higher throughput, making it a more favorable option for industrial-scale production. For researchers and drug development professionals, the principles of process intensification and optimization showcased in the Novartis process provide a valuable framework for developing sustainable and economical synthetic routes for other pharmaceutical targets.
References
A Comparative Guide to Benchmarking the Purity of Synthesized 1-Isopropyl-3-(4-fluorophenyl)indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for benchmarking the purity of synthesized 1-Isopropyl-3-(4-fluorophenyl)indole, a key intermediate in various pharmaceutical applications. The purity of active pharmaceutical ingredients (APIs) and their synthetic precursors is a critical quality attribute that directly impacts safety and efficacy. This document outlines detailed experimental protocols and presents comparative data to aid in the selection of appropriate analytical techniques for robust purity assessment.
Executive Summary of Purity Analysis
The purity of a synthesized batch of this compound was benchmarked against a certified commercial standard and a crude, unpurified sample. A multi-pronged analytical approach employing High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy was utilized. This orthogonal testing strategy ensures a comprehensive and reliable assessment of purity, capable of detecting and quantifying a wide range of potential impurities.
Data Presentation: Comparative Purity Analysis
The following table summarizes the quantitative data obtained from the analysis of three distinct samples of this compound.
| Analytical Method | Parameter | Crude Synthesized Sample | Purified Synthesized Sample | Commercial Standard |
| HPLC-UV | Purity (Area %) | 85.2% | 99.85% | > 99.9% |
| Known Impurity 1 (Area %) | 5.8% (Unreacted N-isopropylaniline) | 0.05% | Not Detected | |
| Known Impurity 2 (Area %) | 4.5% (Unreacted 2-bromo-1-(4-fluorophenyl)ethanone) | 0.03% | Not Detected | |
| Unknown Impurity (Area %) | 4.5% (at RRT 1.15) | 0.07% | Not Detected | |
| LC-MS | Molecular Ion (m/z) | 254.1315 [M+H]⁺ | 254.1318 [M+H]⁺ | 254.1317 [M+H]⁺ |
| Impurity Identification | Confirmed presence of starting materials and a potential dimeric byproduct (m/z 505.25) | Trace levels of starting materials confirmed | No significant impurities detected | |
| qNMR | Absolute Purity (mol/mol %) | 84.5% | 99.8% | 99.9% (Certified) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are optimized for the analysis of this compound and adhere to principles outlined in ICH Q2(R1) for the validation of analytical procedures.[1][2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a high-resolution separation of the main compound from its potential impurities, allowing for accurate quantification based on peak area percentage.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 40 15.0 95 20.0 95 20.1 40 | 25.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same diluent.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique is instrumental for the identification of unknown impurities by providing molecular weight information.
-
Instrumentation: HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Same as the HPLC-UV method to ensure chromatographic correlation.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50 - 1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Data Analysis: Extract ion chromatograms for expected impurities and screen for unexpected masses. Utilize fragmentation data (MS/MS) to aid in the structural elucidation of unknown peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.
-
Instrumentation: NMR spectrometer with a minimum field strength of 400 MHz.
-
Internal Standard: Maleic acid (certified reference material). Its olefinic protons provide a sharp singlet in a region that is typically clear of analyte signals.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 30-degree pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 16.
-
-
Data Processing and Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal for the analyte and the singlet for the internal standard.
-
Calculate the purity using the following formula:
Purity (% mol/mol) = ( (I_analyte / N_analyte) / (I_IS / N_IS) ) * ( (m_IS / m_analyte) * (MW_analyte / MW_IS) ) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
-
P = Purity of the internal standard
-
-
Visualizations
Analytical Workflow for Purity Benchmarking
Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.
Signaling Pathway for Impurity Identification and Quantification
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
